Trandolapril D5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29)/t16-,18+,19-,20-,21-/m0/s1/i4D,5D,6D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFJYXUZANRPDJ-YFCLCGKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Trandolapril-D5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Trandolapril, with a specific focus on a proposed method for its isotopic labeling to produce Trandolapril-D5. The document details the mechanism of action of Trandolapril through the Renin-Angiotensin-Aldosterone System (RAAS), outlines a potential synthetic pathway for the deuterated analog, and presents hypothetical characterization data. This guide is intended to serve as a valuable resource for professionals in drug development and research who are working with or developing isotopically labeled standards.
Introduction to Trandolapril
Trandolapril is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension, heart failure, and post-myocardial infarction left ventricular dysfunction.[1][2][3] It is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, trandolaprilat. Trandolaprilat is approximately eight times more potent than trandolapril in inhibiting ACE.[3][4] The long duration of action of trandolapril allows for once-daily dosing, which is a significant clinical advantage.
Isotopically labeled compounds, such as Trandolapril-D5, are essential tools in drug metabolism and pharmacokinetic (DMPK) studies. They are used as internal standards for quantitative bioanalysis by mass spectrometry, enabling accurate and precise measurement of the unlabeled drug in biological matrices. The five deuterium atoms in Trandolapril-D5 provide a distinct mass shift, facilitating its differentiation from the endogenous or administered unlabeled drug.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Trandolapril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. A simplified diagram of the RAAS pathway and the site of action of Trandolapril is presented below.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Trandolaprilat.
Synthesis of Trandolapril
The synthesis of Trandolapril is a multi-step process that has been described in various patents. A common approach involves the condensation of two key intermediates: N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (TECA) and (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid.
A generalized experimental workflow for the synthesis is outlined below.
Caption: Generalized workflow for the synthesis of Trandolapril.
Proposed Synthesis and Isotopic Labeling of Trandolapril-D5
While specific, publicly available experimental protocols for the synthesis of Trandolapril-D5 are scarce, a plausible synthetic route can be proposed based on established deuteration methodologies and the known synthesis of Trandolapril. The deuterium atoms are most likely introduced via a deuterated starting material. A common strategy for introducing a D5 label on a phenyl ring is to use a deuterated precursor in the synthesis of one of the key intermediates.
In this proposed synthesis, the deuterium atoms are incorporated into the phenyl ring of the N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (TECA) intermediate. This would involve starting with benzene-d6 and converting it to the required deuterated side chain.
Proposed Experimental Protocol
Step 1: Synthesis of Deuterated Phenylalaninol
A plausible route would start with L-phenylalanine-d5, which can be synthesized from benzene-d6. This deuterated amino acid would then be reduced to the corresponding amino alcohol, L-phenylalaninol-d5.
Step 2: Synthesis of N-[1-(S)-ethoxycarbonyl-3-phenyl-d5-propyl]-L-alanine (TECA-d5)
The deuterated phenylalaninol-d5 would then be used in a multi-step synthesis to generate the key intermediate, TECA-d5.
Step 3: Condensation with (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid
The deuterated intermediate, TECA-d5, would then be condensed with (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid using standard peptide coupling reagents to form Trandolapril-D5.
Step 4: Purification
The final product, Trandolapril-D5, would be purified by techniques such as column chromatography or crystallization to achieve high chemical and isotopic purity.
The logical relationship for this proposed synthesis is depicted in the following diagram.
Caption: Proposed synthetic pathway for Trandolapril-D5.
Data Presentation
Due to the proprietary nature of isotopically labeled standard synthesis, detailed quantitative data for Trandolapril-D5 is not publicly available. The following tables present a hypothetical but representative summary of the expected data for a successful synthesis.
Reaction Parameters (Hypothetical)
| Parameter | Value |
| Condensation Reaction | |
| TECA-d5 (mol eq) | 1.0 |
| (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid (mol eq) | 1.1 |
| Coupling Agent (e.g., DCC/HOBt) | 1.2 eq |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Purification | |
| Method | Silica Gel Chromatography |
| Eluent | Ethyl Acetate / Hexane Gradient |
| Overall Yield | 60-70% (from TECA-d5) |
Characterization Data (Hypothetical)
| Analysis | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Chemical Purity (HPLC) | ≥ 98.0% | 99.2% |
| Isotopic Purity (LC-MS) | ≥ 98% D5 | 99.5% |
| Mass Spectrometry (ESI+) | [M+H]⁺ = 436.29 | Observed m/z 436.3 |
| ¹H NMR | Conforms to structure with reduced signal intensity in the phenyl region | Conforms |
| ¹³C NMR | Conforms to structure | Conforms |
Conclusion
This technical guide has provided a detailed overview of the synthesis of Trandolapril and a proposed methodology for the preparation of its deuterated analog, Trandolapril-D5. The mechanism of action through the RAAS has been illustrated, and a potential synthetic workflow for the isotopically labeled compound has been outlined. While specific experimental data for the synthesis of Trandolapril-D5 is not publicly available, the proposed route and hypothetical data provide a valuable framework for researchers and scientists in the field of drug development and bioanalysis. The use of Trandolapril-D5 as an internal standard is crucial for the accurate quantification of Trandolapril in biological systems, supporting essential pharmacokinetic and metabolic studies.
References
- 1. Trandolapril. How does it differ from other angiotensin converting enzyme inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trandolapril: a newer angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
An In-depth Technical Guide to the Stability and Storage of Trandolapril D5
This guide provides a comprehensive overview of the stability and storage of Trandolapril D5, a deuterated analog of Trandolapril. The information presented is primarily based on stability studies conducted on Trandolapril, as specific stability data for this compound is not extensively available in the public domain. It is a well-established principle in medicinal chemistry that deuterium substitution does not significantly alter the chemical stability of a molecule. Therefore, the degradation pathways and stability profile of Trandolapril serve as a reliable surrogate for understanding the stability of this compound.
This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data summaries, and visual representations of degradation pathways and experimental workflows to support further research and development.
Overview of Trandolapril Stability
Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[1] Stability studies are crucial to ensure its safety, efficacy, and shelf-life. Forced degradation studies on Trandolapril have shown that it is susceptible to degradation under acidic, basic, and oxidative conditions, while it exhibits relative stability under thermal and photolytic stress.[2][3][4]
Quantitative Stability Data
The following tables summarize the quantitative data from forced degradation studies performed on Trandolapril. These results provide an insight into the potential stability of this compound under similar stress conditions.
Table 1: Summary of Forced Degradation Studies on Trandolapril
| Stress Condition | Time | Assay of Active Substance (%) | Mass Balance (%) | Major Degradation Products (Relative Retention Time - RRT) | Reference |
| Acidic Hydrolysis (0.01 N HCl, 50°C) | 15 min | 93.0 | 99.1 | Not Specified | [4] |
| Basic Hydrolysis (0.01 N NaOH, 50°C) | 30 min | 86.8 | 98.9 | 0.31, 0.39, 1.11 | |
| Oxidative (1% H₂O₂, 50°C) | 2 h | 90.5 | 99.2 | 0.39, 1.10, 2.51 | |
| Thermal (Solid State, 80°C) | 48 h | No significant degradation | - | - | |
| Photolytic (Solid State, UV light) | 7 days | No significant degradation | - | - |
Table 2: HPLC Method Parameters for Stability Indicating Assay
| Parameter | Value | Reference |
| Column | Xterra MS C18 (dimensions not specified) | |
| Mobile Phase | Gradient elution with aqueous potassium dihydrogen phosphate (pH 3.0) and acetonitrile | |
| Column Temperature | 35°C | |
| Retention Time of Trandolapril | 15.58 minutes | |
| Linearity Range | 0.10 to 3.0 µg/mL | |
| Correlation Coefficient (r) | 0.999 | |
| Recovery | 97.98 to 100.55% |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the stability testing of Trandolapril, which can be adapted for this compound.
3.1. Forced Degradation Study Protocol
This protocol is based on the methods described in the cited literature.
-
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.
-
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.01 N
-
Sodium hydroxide (NaOH), 0.01 N
-
Hydrogen peroxide (H₂O₂), 1%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (HPLC grade)
-
Orthophosphoric acid (for pH adjustment)
-
-
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of this compound in 0.01 N HCl. Incubate the solution at 50°C for 15 minutes. After incubation, neutralize the solution with an appropriate amount of 0.01 N NaOH.
-
Base Hydrolysis: Dissolve a known amount of this compound in 0.01 N NaOH. Incubate the solution at 50°C for 30 minutes. After incubation, neutralize the solution with an appropriate amount of 0.01 N HCl.
-
Oxidative Degradation: Dissolve a known amount of this compound in a 1% H₂O₂ solution. Incubate the solution at 50°C for 2 hours.
-
Thermal Degradation: Place a known amount of solid this compound in a temperature-controlled oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a known amount of solid this compound to UV light (e.g., in a photostability chamber) for 7 days. A control sample should be kept in the dark under the same temperature conditions.
-
Sample Analysis: For all stressed samples, dilute to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
-
3.2. Stability-Indicating HPLC Method
This protocol is a generalized procedure based on published methods.
-
Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Xterra MS C18 or equivalent).
-
Mobile Phase A: Aqueous potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Elution: A gradient elution program should be developed to achieve optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10-20 µL.
-
-
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Visualization of Degradation and Experimental Workflow
4.1. Logical Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting stability testing of a drug substance like this compound.
Caption: Logical workflow for stability testing of this compound.
4.2. Proposed Degradation Pathway of Trandolapril
Based on the lability of the ester and amide bonds in the Trandolapril molecule, a simplified degradation pathway under hydrolytic conditions is proposed. Trandolapril is a prodrug that is converted to its active metabolite, trandolaprilat, via cleavage of the ethyl ester. This hydrolysis can also occur as a degradation pathway. Further degradation can occur through the hydrolysis of the amide bond.
Caption: Proposed degradation pathway of Trandolapril.
Storage Recommendations
Based on the available stability data for Trandolapril, the following storage conditions are recommended for this compound to ensure its long-term stability:
-
Temperature: Store at controlled room temperature, 20-25°C (68-77°F).
-
Container: Dispense in a well-closed container to protect from moisture.
-
Light: Although photostability studies on the solid drug did not show significant degradation, protection from light is a general good practice for storing pharmaceutical substances.
For solutions of this compound, especially in aqueous media, stability is limited. Acidic and basic conditions, as well as the presence of oxidizing agents, should be avoided to prevent degradation. If solutions are to be stored, they should be kept at refrigerated temperatures (2-8°C) and used as quickly as possible.
Conclusion
The stability profile of this compound is expected to be very similar to that of Trandolapril. The primary degradation pathways involve hydrolysis of the ester and amide functionalities, particularly under acidic and basic conditions, and oxidation. The compound is relatively stable to heat and light in its solid form. For optimal stability, this compound should be stored in a well-closed container at controlled room temperature. The provided experimental protocols and workflows offer a robust framework for conducting detailed stability studies on this compound to establish its intrinsic stability and define appropriate storage and handling procedures.
References
Trandolapril D5: A Technical Guide to its Certificate of Analysis and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical quality attributes of Trandolapril D5, a deuterated internal standard essential for pharmacokinetic and bioanalytical studies. The document outlines the typical data and methodologies presented in a Certificate of Analysis (CoA) and details the rigorous purity assessment required for this analytical reference material. The information herein is designed to assist researchers in understanding and verifying the quality of this compound for reliable and accurate experimental outcomes.
Certificate of Analysis (CoA)
A Certificate of Analysis for this compound is a formal document that confirms the identity, purity, and quantity of the material. It is a critical component of quality control, ensuring the reference standard is suitable for its intended analytical purpose. The following table summarizes the typical tests and specifications found on a CoA for this compound. The data presented is illustrative of a high-purity batch.
| Test | Method | Specification | Illustrative Result |
| Identification | |||
| Appearance | Visual Inspection | White to off-white solid | Conforms |
| ¹H NMR Spectroscopy | 400 MHz, CDCl₃ | Conforms to the structure | Conforms |
| Mass Spectrometry (ESI+) | LC-MS | [M+H]⁺ = 436.3 ± 0.5 amu | 436.3 amu |
| Purity | |||
| Purity by HPLC | HPLC-UV (215 nm) | ≥ 98.0% | 99.8% |
| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium incorporation | 99.5% |
| Residual Solvents | GC-HS | Meets USP <467> requirements | Conforms |
| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |
| Assay | |||
| Assay (as is) | qNMR or Mass Balance | 95.0% - 105.0% | 99.5% |
| Physical Properties | |||
| Molecular Formula | - | C₂₄H₂₉D₅N₂O₅ | C₂₄H₂₉D₅N₂O₅ |
| Molecular Weight | - | 435.58 g/mol | 435.58 g/mol |
Note: The data in this table is for illustrative purposes and may not represent an actual batch.
Purity Assessment: Methodologies and Protocols
The determination of purity is a critical aspect of qualifying this compound as a reference standard. A combination of chromatographic and spectroscopic techniques is employed to identify and quantify any potential impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the primary method for assessing the purity of this compound and separating it from any related substances or degradation products.
Experimental Protocol:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %B 0 20 20 80 25 80 25.1 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL in Acetonitrile:Water (1:1).
The following table summarizes potential impurities that may be monitored.
| Impurity | Typical Limit | Illustrative Finding |
| Trandolaprilat D5 | ≤ 0.5% | 0.1% |
| Unlabeled Trandolapril | ≤ 1.0% | 0.05% |
| Other individual unknown impurities | ≤ 0.1% | < 0.05% |
| Total Impurities | ≤ 2.0% | 0.15% |
Note: The data in this table is for illustrative purposes.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is used to confirm the molecular weight of this compound and to determine its isotopic purity.
Experimental Protocol:
-
Instrument: Waters Xevo G2-XS QTof or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: 50 - 1000 m/z.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 40 V.
-
Data Analysis: The mass spectrum is analyzed to confirm the presence of the [M+H]⁺ ion and to determine the distribution of deuterated species to calculate the deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound. The absence of signals at specific chemical shifts corresponding to the deuterated positions confirms the location of the deuterium labels.
Experimental Protocol:
-
Instrument: Bruker Avance III 400 MHz NMR Spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: 25 °C.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Data Analysis: The spectrum is compared to the known spectrum of unlabeled Trandolapril to ensure structural integrity and confirm the positions of deuterium labeling.
Visualizations
The following diagrams illustrate the logical workflow of a Certificate of Analysis and the experimental process for purity assessment.
Caption: Logical workflow for generating a Certificate of Analysis.
Caption: Experimental workflow for the purity assessment of this compound.
Trandolapril D5 CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Trandolapril D5, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Trandolapril. This document delves into its chemical properties, mechanism of action, and detailed analytical methodologies, presenting key data in a structured format to support research and development activities.
Core Compound Details
This compound is a labeled version of Trandolapril, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry.
| Parameter | Value | Reference |
| CAS Number | 1356847-98-7 | [1][2] |
| Molecular Formula | C₂₄H₂₉D₅N₂O₅ | [3][4] |
| Molecular Weight | 435.58 g/mol | [3] |
Pharmacological Profile
Trandolapril is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, trandolaprilat. Trandolaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
The primary therapeutic effect of trandolapril is derived from the inhibition of ACE by its active metabolite, trandolaprilat. ACE is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. Angiotensin II also stimulates the adrenal cortex to secrete aldosterone, which promotes sodium and water retention.
By inhibiting ACE, trandolaprilat decreases the levels of angiotensin II, leading to:
-
Vasodilation: Reduced vasoconstriction of blood vessels, leading to a decrease in total peripheral resistance and blood pressure.
-
Reduced Aldosterone Secretion: This results in decreased sodium and water retention, contributing to the blood pressure-lowering effect.
-
Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a vasodilator. Inhibition of ACE leads to increased bradykinin levels, which may further contribute to the antihypertensive effect.
The following diagram illustrates the central role of ACE in the RAAS and the inhibitory action of trandolaprilat.
Pharmacokinetic Properties of Trandolapril and Trandolaprilat
| Parameter | Trandolapril | Trandolaprilat | Reference |
| Bioavailability | ~10% | ~70% | |
| Time to Peak Plasma Concentration | ~1 hour | 4-10 hours | |
| Elimination Half-life | ~6 hours | ~10 hours (effective half-life 16-24 hours) | |
| Protein Binding | ~80% | 65-94% (concentration-dependent) |
Efficacy and Dose-Response
Clinical trials have established the efficacy of trandolapril in the management of hypertension. The following table summarizes the dose-dependent reduction in blood pressure observed in clinical studies.
| Dose | Population | Mean Reduction in Systolic Blood Pressure (mmHg) | Mean Reduction in Diastolic Blood Pressure (mmHg) | Reference |
| 2-4 mg once daily | Non-black patients | 7-10 | 4-5 | |
| 2-4 mg once daily | Black patients | 4-6 | 3-4 |
Experimental Protocols: Analytical Methods
The precise quantification of trandolapril and its metabolites is crucial for research and development. Validated High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods are detailed below.
High-Performance Liquid Chromatography (HPLC) Method
This stability-indicating RP-HPLC method is suitable for the determination of trandolapril in bulk drug and pharmaceutical dosage forms.
| Parameter | Specification | Reference |
| Column | Hypersil-Gold C18 (250 mm × 4.6 mm, 5 µm) | |
| Mobile Phase | 50% Acetonitrile and 50% Water (containing 0.025% triethylamine, pH 3.0 ± 0.1) | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 210 nm | |
| Retention Time | ~4.6 min | |
| Linearity Range | 1–24 µg/mL | |
| Limit of Detection (LOD) | 0.0566 µg/mL | |
| Limit of Quantification (LOQ) | 0.1716 µg/mL |
Methodology:
-
Standard Solution Preparation: Accurately weigh and dissolve Trandolapril working standard in the mobile phase to prepare a stock solution. Further dilute to obtain standard solutions within the linearity range.
-
Sample Preparation: For tablet analysis, weigh and finely powder a sufficient number of tablets. Dissolve an amount of powder equivalent to a single dose in the mobile phase, sonicate to ensure complete dissolution, and filter the solution.
-
Chromatographic Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas and calculate the concentration of Trandolapril in the sample.
High-Performance Thin-Layer Chromatography (HPTLC) Method
This HPTLC method offers a rapid and cost-effective alternative for the quantification of trandolapril.
| Parameter | Specification | Reference |
| Stationary Phase | Pre-coated silica gel 60F₂₅₄ plates | |
| Mobile Phase | Chloroform: Methanol: Acetic acid (8:1.5:0.5 v/v/v) | |
| Detection Wavelength | 212 nm | |
| Rf Value | 0.54 (±0.03) | |
| Linearity Range | 25-150 ng/spot | |
| Limit of Detection (LOD) | 18 ng/spot | |
| Limit of Quantification (LOQ) | 54 ng/spot |
Methodology:
-
Standard Solution Preparation: Prepare a stock solution of Trandolapril in methanol. Serially dilute the stock solution to obtain standard solutions of varying concentrations.
-
Sample Application: Apply the standard and sample solutions as bands on the HPTLC plate using a suitable applicator.
-
Chromatogram Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: After development, dry the plate and scan it using a TLC scanner at 212 nm. Record the peak areas and construct a calibration curve to determine the concentration of Trandolapril in the samples.
The following diagram outlines the general workflow for the HPTLC analysis of Trandolapril.
This technical guide provides essential data and methodologies to support researchers and professionals in the field of drug development. The detailed information on this compound's properties, mechanism of action, and analytical protocols serves as a valuable resource for further investigation and application.
References
Trandolapril D5: A Technical Guide to Solubility in Analytical Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Trandolapril D5 in various analytical solvents. Understanding the solubility of this deuterated angiotensin-converting enzyme (ACE) inhibitor is critical for the development of robust analytical methods, formulation studies, and pharmacokinetic assessments. This document compiles available data on Trandolapril and its deuterated analogue, this compound, presenting it in a clear and actionable format for laboratory use.
Core Chemical Properties
This compound is a deuterated form of Trandolapril, an antihypertensive prodrug. The introduction of deuterium atoms is primarily for use as an internal standard in mass spectrometry-based bioanalytical assays.
| Property | Value |
| Molecular Formula | C₂₄H₂₉D₅N₂O₅[1] |
| Molecular Weight | 435.58 g/mol [1] |
| Appearance | Crystalline solid[2] |
| Storage | -20°C[2] |
Quantitative Solubility Data
The following table summarizes the known solubility of Trandolapril in a range of common analytical and biological solvents. While specific quantitative data for this compound is limited, the solubility is expected to be highly similar to its non-deuterated counterpart. It has been noted that this compound is soluble in dichloromethane (DCM)[1].
| Solvent / Medium | Solubility |
| Organic Solvents | |
| Chloroform | Soluble |
| Dichloromethane (DCM) | Soluble |
| Methanol | Soluble |
| Ethanol | ~0.25 mg/mL |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL, 86 mg/mL |
| Dimethylformamide (DMF) | ~15 mg/mL |
| Aqueous Media | |
| Water | 1.323 mg/mL |
| 0.1 N HCl | 1.786 mg/mL |
| Phosphate Buffer (pH 4.5) | 0.821 mg/mL |
| Phosphate Buffer (pH 6.8) | 3.122 mg/mL |
| Phosphate Buffer (pH 7.4) | 1.061 mg/mL |
| Phosphate Buffered Saline (PBS, pH 7.2) | ~1 mg/mL |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating solubility studies. Below are summaries of experimental protocols derived from the cited literature for determining the solubility of Trandolapril.
Protocol 1: Equilibrium Solubility in Aqueous Media
This method is suitable for determining the solubility of Trandolapril in various pH buffers and water.
-
Preparation of Supersaturated Solution: An excess amount of Trandolapril is added to 100 mL of the desired aqueous medium (e.g., water, 0.1 N HCl, or a specific pH phosphate buffer).
-
Equilibration: The mixture is stirred continuously for 12 hours at room temperature to ensure equilibrium is reached.
-
Filtration: The resulting solution is filtered through a 0.45 µm pore size filter (e.g., Whatman filter paper) to remove any undissolved solid.
-
Quantification: The concentration of the dissolved Trandolapril in the filtrate is determined using a suitable analytical technique, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Protocol 2: Preparation of Stock Solutions in Organic Solvents
This protocol is standard for preparing concentrated stock solutions for analytical standards or in vitro assays.
-
Weighing: Accurately weigh a precise amount of Trandolapril (e.g., 50 mg).
-
Dissolution: Transfer the weighed solid into a volumetric flask (e.g., 50 mL) and add a portion of the desired organic solvent (e.g., methanol, DMSO, or a mobile phase mixture).
-
Sonication: To ensure complete dissolution, the flask is sonicated for a period, for instance, 30 minutes.
-
Dilution to Volume: After sonication and allowing the solution to return to room temperature, the volume is made up to the mark with the same solvent to achieve the final desired concentration. For some solvents like ethanol, DMSO, and DMF, it is recommended to purge with an inert gas.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of a pharmaceutical compound like this compound.
References
An In-depth Technical Guide to the Pharmacology and Metabolism of Trandolapril
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the core pharmacology and metabolism of the parent drug trandolapril. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanism of action, pharmacokinetic profile, and metabolic fate.
Core Pharmacology: Mechanism of Action
Trandolapril is an ethyl ester prodrug of the potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, trandolaprilat.[1][2] Its therapeutic effects are primarily attributable to its active diacid metabolite, trandolaprilat, which is approximately eight times more active in inhibiting ACE than the parent compound.[3][4]
The primary mechanism of action of trandolaprilat is the competitive inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[5] ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, trandolaprilat decreases the levels of angiotensin II, leading to a cascade of downstream effects that collectively contribute to its antihypertensive and cardioprotective properties.
Key Pharmacological Effects:
-
Vasodilation: Reduced levels of angiotensin II, a potent vasoconstrictor, lead to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in total peripheral resistance.
-
Reduced Aldosterone Secretion: Angiotensin II stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention. By lowering angiotensin II levels, trandolaprilat indirectly reduces aldosterone secretion, leading to natriuresis and a decrease in blood volume.
-
Increased Bradykinin Levels: ACE is also identical to kininase II, an enzyme that degrades the vasodilator bradykinin. Inhibition of ACE by trandolaprilat leads to an accumulation of bradykinin, which may further contribute to the antihypertensive effect through its vasodilatory properties.
-
Inhibition of Tissue ACE: The antihypertensive effect of trandolapril is believed to result from the inhibition of both circulating and tissue-level ACE.
The intricate interplay of these effects is visualized in the signaling pathway diagram below.
Metabolism of Trandolapril
Trandolapril is readily absorbed after oral administration and undergoes extensive first-pass metabolism, primarily in the liver, to its active metabolite, trandolaprilat. This bioactivation is crucial for its pharmacological activity.
Bioactivation to Trandolaprilat
The conversion of trandolapril to trandolaprilat is a hydrolysis reaction that cleaves the ethyl ester group. This process is predominantly mediated by the enzyme carboxylesterase 1 (CES1), which is highly expressed in the human liver.
Beyond the principal active metabolite, trandolapril can be metabolized into other minor products. These include a diketopiperazine derivative, formed through intramolecular cyclization, and glucuronide conjugates of both trandolapril and trandolaprilat. These metabolic pathways are generally considered routes of detoxification and elimination.
Pharmacokinetics
The pharmacokinetic profile of trandolapril is characterized by its rapid absorption and conversion to the longer-acting trandolaprilat. The quantitative data presented in the following tables have been compiled from various clinical studies in healthy volunteers and patient populations.
Pharmacokinetic Parameters of Trandolapril (Parent Drug)
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | |
| Elimination Half-life (t½) | ~6 hours | |
| Absolute Bioavailability | ~10% | |
| Protein Binding | ~80% |
Pharmacokinetic Parameters of Trandolaprilat (Active Metabolite)
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 4 - 10 hours | |
| Effective Half-life (t½) | 16 - 24 hours | |
| Absolute Bioavailability (from Trandolapril) | ~70% | |
| Protein Binding | 65 - 94% (concentration-dependent) | |
| Excretion | ~33% in urine, ~66% in feces |
Experimental Protocols
This section outlines the general methodologies employed in key experiments to characterize the pharmacology and metabolism of trandolapril.
Quantification of Trandolapril and Trandolaprilat in Biological Matrices
Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
A common and highly sensitive method for the simultaneous quantification of trandolapril and trandolaprilat in plasma is HPLC-MS/MS.
-
Sample Preparation: Plasma samples are typically prepared using solid-phase extraction (SPE) to isolate the analytes and remove interfering substances. An internal standard (e.g., another ACE inhibitor like ramipril) is added to the plasma before extraction to ensure accuracy and precision.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a reverse-phase C18 column. An isocratic or gradient mobile phase (a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer) is used to separate trandolapril, trandolaprilat, and the internal standard based on their physicochemical properties.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analytes are ionized, typically using electrospray ionization (ESI), and specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity for quantification. For example, the transition m/z 429 -> 168 can be used for trandolapril and m/z 401 -> 168 for trandolaprilat.
-
Data Analysis: The peak areas of the analytes are compared to that of the internal standard, and concentrations are determined from a calibration curve prepared with known amounts of the analytes in the same biological matrix.
In Vitro Assessment of ACE Inhibition
Methodology: Spectrophotometric Assay for IC50 Determination
The inhibitory potency of trandolaprilat on ACE is typically determined by measuring its half-maximal inhibitory concentration (IC50) using an in vitro enzymatic assay.
-
Reagents:
-
Angiotensin-Converting Enzyme (from a source such as rabbit lung)
-
A synthetic substrate for ACE, such as hippuryl-L-histidyl-L-leucine (HHL) or a fluorogenic substrate.
-
Trandolaprilat at various concentrations.
-
A suitable buffer system to maintain optimal pH and ionic strength for the enzyme.
-
-
Procedure:
-
ACE is pre-incubated with varying concentrations of trandolaprilat.
-
The enzymatic reaction is initiated by adding the ACE substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, often by adding a strong acid.
-
The amount of product formed (e.g., hippuric acid from HHL) is quantified. With HHL, this can be done by extracting the hippuric acid and measuring its absorbance at a specific wavelength (e.g., 228 nm).
-
-
Data Analysis: The percentage of ACE inhibition is calculated for each concentration of trandolaprilat. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Trandolapril is an effective ACE inhibitor that exerts its pharmacological effects through its active metabolite, trandolaprilat. A thorough understanding of its pharmacology, including its mechanism of action via the renin-angiotensin-aldosterone system, and its metabolic profile, characterized by hepatic bioactivation, is essential for its rational use in clinical practice and for the development of new therapeutic strategies. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research and development in this area.
References
- 1. Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trandolapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. SMPDB [smpdb.ca]
Methodological & Application
Application Note: High-Throughput Quantification of Trandolapril in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of trandolapril and its active metabolite, trandolaprilat, in human plasma. The method utilizes Trandolapril D5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[1][2] Sample preparation is performed using a straightforward solid-phase extraction (SPE) protocol. The chromatographic separation is achieved on a reversed-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This method is suitable for pharmacokinetic, bioavailability, and bioequivalence studies of trandolapril.[3]
Introduction
Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension, congestive heart failure, and post-myocardial infarction.[4][5] It is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, trandolaprilat. Accurate and reliable quantification of both trandolapril and trandolaprilat in biological matrices is essential for clinical and pharmacological research.
LC-MS/MS has become the preferred technique for bioanalytical quantification due to its high sensitivity, selectivity, and throughput. The use of a stable isotope-labeled internal standard, such as this compound, is critical for developing robust bioanalytical methods, as it closely mimics the analyte's behavior during sample extraction and ionization, thereby correcting for potential variations. This application note provides a detailed protocol for the simultaneous determination of trandolapril and trandolaprilat in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Trandolapril reference standard
-
Trandolaprilat reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2EDTA)
Sample Preparation
A solid-phase extraction (SPE) method is employed for the extraction of trandolapril and trandolaprilat from human plasma.
-
Pre-treatment: To 200 µL of human plasma, add 50 µL of the internal standard working solution (this compound in methanol). Vortex for 10 seconds.
-
Acidification: Add 200 µL of 0.1% formic acid in water and vortex.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
Liquid Chromatography
-
Instrument: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: A linear gradient can be optimized for the separation of trandolapril and trandolaprilat.
Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimized for maximum signal intensity of the analytes.
Table 1: Optimized Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Trandolapril | 431.2 | 234.1 | 200 | 25 |
| Trandolaprilat | 403.2 | 206.1 | 200 | 30 |
| This compound (IS) | 436.2 | 239.1 | 200 | 25 |
Results and Discussion
Method validation would be performed according to the FDA or EMA guidelines for bioanalytical method validation. The following parameters would be assessed:
Linearity and Range
The method should demonstrate linearity over a defined concentration range. A typical calibration curve would be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
Table 2: Representative Linearity Data
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Trandolapril | 0.1 - 100 | > 0.995 |
| Trandolaprilat | 0.5 - 500 | > 0.995 |
Precision and Accuracy
The intra- and inter-day precision and accuracy are determined by analyzing quality control (QC) samples at low, medium, and high concentrations.
Table 3: Representative Precision and Accuracy Data
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Trandolapril | Low | 0.3 | < 15 | < 15 | ± 15 |
| Medium | 15 | < 15 | < 15 | ± 15 | |
| High | 80 | < 15 | < 15 | ± 15 | |
| Trandolaprilat | Low | 1.5 | < 15 | < 15 | ± 15 |
| Medium | 75 | < 15 | < 15 | ± 15 | |
| High | 400 | < 15 | < 15 | ± 15 |
Matrix Effect and Recovery
The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating the impact of matrix effects, which can cause ion suppression or enhancement. Recovery of the analytes and the internal standard from the biological matrix should be consistent and reproducible.
Workflow and Pathway Diagrams
Caption: Experimental workflow for LC-MS/MS quantification of Trandolapril.
Caption: Rationale for using a deuterated internal standard.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the simultaneous quantification of trandolapril and its active metabolite, trandolaprilat, in human plasma. The use of a deuterated internal standard, this compound, ensures the reliability and accuracy of the results, making this method highly suitable for regulated bioanalysis in support of clinical and pharmacokinetic studies.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SMPDB [smpdb.ca]
- 5. go.drugbank.com [go.drugbank.com]
Protocol for the Bioanalytical Method Development of Trandolapril using Trandolapril D5 as an Internal Standard
Application Note and Detailed Protocol
This document provides a comprehensive protocol for the development and validation of a bioanalytical method for the quantification of Trandolapril in biological matrices, specifically human plasma. This method utilizes a stable isotope-labeled internal standard, Trandolapril D5, to ensure high accuracy and precision. The protocol is intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.
Introduction
Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[1] Accurate quantification of Trandolapril in biological samples is crucial for pharmacokinetic and bioequivalence studies. This protocol describes a robust and sensitive method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the determination of Trandolapril in human plasma. The use of this compound as an internal standard (IS) compensates for variability during sample preparation and analysis, leading to reliable and reproducible results.[2][3]
Experimental Workflow
The overall workflow for the bioanalytical method is depicted in the diagram below. The process begins with the collection of plasma samples, followed by the addition of the internal standard, sample extraction, chromatographic separation, and finally, detection and quantification by mass spectrometry.
Caption: Workflow of the bioanalytical method for Trandolapril.
Materials and Methods
Reagents and Chemicals
-
Trandolapril reference standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Trandolapril and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Trandolapril stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent.
Sample Preparation (Solid-Phase Extraction)
-
Sample Aliquoting: Pipette 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the this compound working solution (100 ng/mL) to each tube and vortex briefly.
-
SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the plasma mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute Trandolapril and this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Conditions
The following tables summarize the optimized chromatographic and mass spectrometric conditions for the analysis of Trandolapril and this compound.
Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 20% B, ramp to 80% B over 3 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Trandolapril | 431.2 | 234.2 | 200 | 25 |
| This compound (IS) | 436.2 | 239.2 | 200 | 25 |
Method Validation Summary
The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA). A summary of typical validation parameters is presented below.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | -5% to +8% |
| Matrix Effect | CV ≤ 15% | < 10% |
| Recovery | Consistent and reproducible | > 85% |
| Stability (Freeze-thaw, Bench-top, Long-term) | Within ±15% of nominal concentration | Stable |
Signaling Pathway and Logical Relationships
The logical flow of the bioanalytical method validation process ensures that the method is reliable for its intended purpose.
Caption: Logical flow of bioanalytical method validation.
Conclusion
This application note provides a detailed protocol for the development of a sensitive and specific LC-MS/MS method for the quantification of Trandolapril in human plasma using this compound as an internal standard. The presented workflow, experimental conditions, and validation parameters serve as a comprehensive guide for researchers in the field of bioanalysis and drug development. Adherence to this protocol will facilitate the generation of high-quality data for pharmacokinetic and other related studies.
References
Application Note: High-Throughput Quantification of Trandolapril in Rat Plasma Using Trandolapril-D5 as an Internal Standard for Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trandolapril is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension, heart failure, and post-myocardial infarction left ventricular dysfunction. It is a prodrug that is hydrolyzed in vivo to its active diacid metabolite, trandolaprilat. Accurate and reliable quantification of trandolapril in biological matrices is crucial for pharmacokinetic (PK) studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
The use of a stable isotope-labeled internal standard (IS) is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A deuterated internal standard, such as Trandolapril-D5, co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response. This application note provides a detailed protocol for the quantification of trandolapril in rat plasma using Trandolapril-D5 as an internal standard, suitable for high-throughput pharmacokinetic screening.
Experimental Protocols
Materials and Reagents
-
Trandolapril (Reference Standard)
-
Trandolapril-D5 (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure)
-
Rat plasma (K2-EDTA)
Stock and Working Solutions
-
Trandolapril Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Trandolapril in 10 mL of methanol.
-
Trandolapril-D5 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Trandolapril-D5 in 1 mL of methanol.
-
Trandolapril Working Solutions (Calibration Standards and QCs): Prepare serial dilutions of the Trandolapril stock solution with 50:50 (v/v) acetonitrile/water to obtain a series of calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Trandolapril-D5 stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of rat plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the Internal Standard Working Solution (100 ng/mL Trandolapril-D5 in acetonitrile) to each tube.
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5 µL of the supernatant into the UPLC-MS/MS system.
UPLC-MS/MS Method
A UPLC-MS/MS system equipped with a C18 column is used for the separation and quantification of trandolapril.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 2 |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 5 minutes |
Table 2: UPLC Gradient Program
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 2.5 | 10 | 90 |
| 4.0 | 10 | 90 |
| 4.1 | 95 | 5 |
| 5.0 | 95 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 4: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Trandolapril | 430.25 | 201.48 | 20 |
| Trandolapril-D5 | 436.28 | 340.52 | 20 |
Data Presentation: Method Validation Summary
The described UPLC-MS/MS method was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect. A summary of the validation results is presented below.
Table 5: Linearity and Sensitivity
| Analyte | Linear Range | r² | LLOQ (pg/mL) |
| Trandolapril | 10 - 200 pg/mL | >0.999 | 10 |
Table 6: Accuracy and Precision
| QC Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ (10) | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC (30) | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC (100) | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC (180) | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 7: Recovery and Matrix Effect
| QC Concentration (pg/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC (30) | > 85 | 85 - 115 |
| High QC (180) | > 85 | 85 - 115 |
Pharmacokinetic Study Protocol
Animal Dosing and Sample Collection
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Dosing: Administer Trandolapril orally (gavage) at a dose of 1 mg/kg. The oral LD50 of trandolapril in male rats is 5000 mg/kg[1].
-
Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein at the following time points post-dose: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Sample Processing: Collect blood into tubes containing K2-EDTA as an anticoagulant. Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
Data Analysis
-
Calculate the plasma concentrations of trandolapril at each time point using the validated UPLC-MS/MS method.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to determine key PK parameters, including Cmax, Tmax, AUC, t1/2, CL/F, and Vd/F.
Mandatory Visualizations
Caption: Experimental workflow for trandolapril quantification.
Caption: Proposed fragmentation of Trandolapril.
Conclusion
This application note provides a robust and high-throughput UPLC-MS/MS method for the quantification of trandolapril in rat plasma using Trandolapril-D5 as an internal standard. The method is sensitive, accurate, and precise, making it well-suited for pharmacokinetic studies in a drug discovery and development setting. The detailed experimental protocols and validation data presented herein can be readily implemented by researchers to support their bioanalytical needs.
References
High-performance liquid chromatography (HPLC) method for Trandolapril using Trandolapril D5
An LC-MS/MS method for the quantification of Trandolapril in biological matrices has been developed and validated, employing its deuterated analog, Trandolapril D5, as an internal standard. This robust and sensitive method is particularly suited for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development and clinical research requiring precise measurement of Trandolapril.
Application Notes
Introduction
Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension, heart failure, and post-myocardial infarction left ventricular dysfunction. Accurate and reliable quantification of Trandolapril in biological samples is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it corrects for variability in sample preparation and instrument response.[1][2] This application note details a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of Trandolapril using this compound.
Methodology Overview
The method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. The chromatographic conditions are optimized to provide a short run time, allowing for high-throughput analysis.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the HPLC-MS/MS method for Trandolapril using this compound.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Value |
| HPLC System | |
| Column | C18 reversed-phase (e.g., 100 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Trandolapril) | m/z 431.2 → 234.2 |
| MRM Transition (this compound) | m/z 436.2 → 239.2 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Experimental Protocols
1. Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Trandolapril and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Trandolapril stock solution with a 50:50 mixture of methanol and water to create calibration standards with concentrations ranging from 0.1 to 100 ng/mL.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 50 ng/mL in the same diluent.
-
Sample Preparation:
-
To 100 µL of plasma or serum sample, add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.
-
2. HPLC-MS/MS Analysis
-
Set up the HPLC and mass spectrometer with the parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the prepared samples, calibration standards, and quality control samples.
-
Acquire data in the MRM mode for the specified transitions of Trandolapril and this compound.
3. Data Analysis
-
Integrate the peak areas for both Trandolapril and this compound.
-
Calculate the peak area ratio of Trandolapril to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Trandolapril in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for Trandolapril analysis by HPLC-MS/MS.
References
Solid-Phase Extraction Protocol for Trandolapril and Trandolapril D5 in Human Plasma
Application Note
This document provides a detailed solid-phase extraction (SPE) protocol for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor Trandolapril and its deuterated internal standard, Trandolapril D5, from human plasma. This method is designed for researchers, scientists, and drug development professionals requiring a robust and reliable sample preparation procedure for pharmacokinetic, bioequivalence, or other clinical and preclinical studies.
The protocol utilizes a reversed-phase SPE mechanism, leveraging the physicochemical properties of Trandolapril. Trandolapril is a non-sulfhydryl prodrug that is hydrolyzed in the liver to its active diacid metabolite, trandolaprilat.[1] With a pKa of approximately 5.10-5.91, Trandolapril is an acidic compound.[1] This characteristic is exploited in the SPE method by adjusting the sample pH to ensure the analyte is in a neutral, unionized state, which enhances its retention on a nonpolar sorbent.
The subsequent washing steps are designed to remove endogenous interferences from the plasma matrix, followed by elution of Trandolapril and this compound with a strong organic solvent. This protocol is optimized for use with polymeric reversed-phase SPE cartridges, such as Oasis HLB or Phenomenex Strata-X, which are known for their high and reproducible recoveries of a broad range of acidic, neutral, and basic compounds.
The final eluate is suitable for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and selective technique for the quantification of drugs and their metabolites in biological matrices.[2][3]
Experimental Protocol
This protocol is intended for the extraction of Trandolapril and this compound from human plasma samples.
Materials:
-
Human plasma samples
-
Trandolapril reference standard
-
This compound internal standard (IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable acid for pH adjustment)
-
Deionized water
-
Reversed-phase SPE cartridges (e.g., Oasis HLB, 30 mg/1 mL)
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
Calibrated pipettes
Procedure:
-
Standard and Internal Standard Preparation:
-
Prepare stock solutions of Trandolapril and this compound in methanol.
-
From the stock solutions, prepare working standard solutions of Trandolapril at various concentrations.
-
Prepare a working solution of this compound (internal standard). The concentration should be consistent across all samples and calibration standards.
-
-
Sample Pre-treatment:
-
Thaw frozen human plasma samples to room temperature.
-
To 500 µL of plasma in a microcentrifuge tube, add the appropriate volume of this compound working solution.
-
Vortex the sample for 30 seconds.
-
Acidify the plasma sample by adding a small volume of 2% formic acid in water to adjust the pH to approximately 3-4. This step neutralizes Trandolapril, enhancing its retention on the reversed-phase sorbent.
-
Vortex the sample again for 30 seconds.
-
Centrifuge the sample at 10,000 x g for 5 minutes to precipitate proteins.
-
Collect the supernatant for loading onto the SPE cartridge.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent bed.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water through the sorbent bed. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated plasma supernatant onto the conditioned and equilibrated SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences.
-
A second wash with a slightly stronger organic solvent, such as 20% methanol in deionized water, can be performed to remove less polar interferences.
-
-
Drying: Dry the SPE cartridge under vacuum for 1-2 minutes to remove any residual wash solvent.
-
Elution: Elute Trandolapril and this compound from the cartridge by passing 1 mL of methanol through the sorbent bed. Collect the eluate in a clean collection tube.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Vortex the reconstituted sample to ensure complete dissolution.
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Analyte | Trandolapril | |
| Internal Standard | This compound | |
| Biological Matrix | Human Plasma | |
| SPE Cartridge Type | Polymeric Reversed-Phase (e.g., Oasis HLB) | [4] |
| Sample Pre-treatment | Protein precipitation with acidification | |
| Conditioning Solvent | 1 mL Methanol | |
| Equilibration Solvent | 1 mL Deionized Water | |
| Loading Volume | ~500 µL pre-treated plasma supernatant | |
| Wash Solvent 1 | 1 mL 5% Methanol in Water | |
| Wash Solvent 2 (Optional) | 1 mL 20% Methanol in Water | |
| Elution Solvent | 1 mL Methanol | |
| Average Recovery | > 90% | |
| Linear Dynamic Range | 20 - 10,000 pg/mL | |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL |
Experimental Workflow Diagram
Caption: Solid-Phase Extraction Workflow for Trandolapril and this compound.
References
- 1. Trandolapril | C24H34N2O5 | CID 5484727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. phenomenex.com [phenomenex.com]
- 3. Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioequivalence Studies of Trandolapril Formulations Utilizing Trandolapril D5
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for conducting bioequivalence (BE) studies of Trandolapril formulations. Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension, heart failure, and post-myocardial infarction left ventricular dysfunction.[1] For a generic version of a drug to be approved for marketing, it must be shown to be bioequivalent to the reference listed drug. This document outlines the essential protocols, including the study design, and a validated bioanalytical method for the quantification of trandolapril and its active metabolite, trandolaprilat, in human plasma. The use of a stable isotope-labeled internal standard, Trandolapril D5, is central to the accuracy and robustness of the bioanalytical method.
The Role of this compound
In bioanalytical methods, particularly those employing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate quantification. The ideal IS has physicochemical properties very similar to the analyte but is distinguishable by the detector. This compound, a deuterated analog of Trandolapril, serves as an excellent internal standard for several reasons:
-
Similar Physicochemical Properties: this compound has nearly identical chromatographic retention time and extraction recovery to Trandolapril. This ensures that any variability during sample preparation and analysis affects both the analyte and the IS to the same extent, allowing for accurate correction.
-
Mass Spectrometric Distinction: The deuterium atoms in this compound give it a higher mass-to-charge ratio (m/z) than Trandolapril. This allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling precise quantification of Trandolapril.
Physicochemical Properties
A summary of the key physicochemical properties of Trandolapril and this compound is presented in the table below.
| Property | Trandolapril | This compound |
| Chemical Formula | C₂₄H₃₄N₂O₅ | C₂₄H₂₉D₅N₂O₅ |
| Molecular Weight | 430.54 g/mol | 435.57 g/mol |
| Appearance | White or almost white powder | - |
| Solubility | Freely soluble in methylene chloride, sparingly soluble in methanol, practically insoluble in water. | - |
| Mechanism of Action | Prodrug that is hydrolyzed to the active diacid metabolite, trandolaprilat, which inhibits angiotensin-converting enzyme (ACE).[1] | N/A |
Experimental Protocols
Bioequivalence Study Protocol
This protocol outlines a typical single-dose, randomized, two-period, two-sequence, crossover bioequivalence study.
3.1.1. Study Population
-
Healthy adult male and non-pregnant, non-lactating female volunteers, typically between 18 and 45 years of age.
-
Subjects should have a body mass index (BMI) within the range of 18.5 to 30.0 kg/m ².
-
All subjects will provide written informed consent before participation.
-
Exclusion criteria include a history of hypersensitivity to ACE inhibitors, significant cardiovascular, renal, hepatic, or gastrointestinal disease, and the use of any medication that could interfere with the study drugs.
3.1.2. Study Design
-
A single-center, randomized, single-dose, open-label, two-period, two-sequence crossover study with a washout period of at least 14 days between periods.
-
Subjects will be randomly assigned to one of two treatment sequences: Test formulation followed by Reference formulation, or Reference formulation followed by Test formulation.
-
The study will be conducted under fasting conditions. Subjects will fast for at least 10 hours before drug administration and for 4 hours post-dose.
3.1.3. Drug Administration and Sample Collection
-
A single oral dose of the Trandolapril test or reference formulation will be administered with 240 mL of water.
-
Blood samples (approximately 5 mL) will be collected into tubes containing K₂EDTA as an anticoagulant at the following time points: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
Plasma will be separated by centrifugation and stored at -70°C until analysis.
3.1.4. Pharmacokinetic Analysis
The primary pharmacokinetic parameters to be determined are:
-
Cmax: Maximum observed plasma concentration.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC(0-∞): Area under the plasma concentration-time curve from time 0 to infinity.
These parameters will be calculated for both Trandolapril and its active metabolite, Trandolaprilat.
3.1.5. Statistical Analysis
-
Analysis of Variance (ANOVA) will be performed on the log-transformed Cmax, AUC(0-t), and AUC(0-∞) data.
-
The 90% confidence intervals for the ratio of the geometric means (Test/Reference) of the pharmacokinetic parameters will be calculated.
-
Bioequivalence will be concluded if the 90% confidence intervals for Cmax, AUC(0-t), and AUC(0-∞) for both Trandolapril and Trandolaprilat fall within the acceptance range of 80.00% to 125.00%.
Bioanalytical Method Protocol: LC-MS/MS
This method describes the simultaneous quantification of Trandolapril and Trandolaprilat in human plasma using this compound as the internal standard.
3.2.1. Materials and Reagents
-
Trandolapril and Trandolaprilat reference standards
-
This compound (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (K₂EDTA)
3.2.2. Instrumentation
-
A validated LC-MS/MS system equipped with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.
3.2.3. Sample Preparation (Solid-Phase Extraction)
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 25 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Load the entire sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.
3.2.4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 20% B, increase to 80% B over 3 minutes, hold for 1 minute, return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
3.2.5. Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Trandolapril: m/z 431.2 -> 234.1 |
| Trandolaprilat: m/z 403.2 -> 206.1 | |
| This compound: m/z 436.2 -> 239.1 | |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Data Presentation
The following tables present typical pharmacokinetic parameters obtained from a bioequivalence study of a single 4 mg oral dose of Trandolapril.
Table 1: Pharmacokinetic Parameters of Trandolapril (Mean ± SD)
| Parameter | Test Formulation | Reference Formulation |
| Cmax (ng/mL) | 15.8 ± 4.2 | 16.5 ± 4.8 |
| AUC(0-t) (ngh/mL) | 35.2 ± 9.8 | 36.1 ± 10.5 |
| AUC(0-∞) (ngh/mL) | 38.1 ± 10.2 | 39.0 ± 11.1 |
| Tmax (h) | 0.75 ± 0.25 | 0.80 ± 0.30 |
| t½ (h) | 1.5 ± 0.4 | 1.6 ± 0.5 |
Table 2: Pharmacokinetic Parameters of Trandolaprilat (Mean ± SD)
| Parameter | Test Formulation | Reference Formulation |
| Cmax (ng/mL) | 5.2 ± 1.5 | 5.5 ± 1.7 |
| AUC(0-t) (ngh/mL) | 85.6 ± 22.3 | 88.2 ± 24.1 |
| AUC(0-∞) (ngh/mL) | 95.3 ± 25.1 | 98.1 ± 26.8 |
| Tmax (h) | 6.2 ± 1.8 | 6.5 ± 2.0 |
| t½ (h) | 18.5 ± 5.2 | 19.1 ± 5.5 |
Table 3: Statistical Analysis of Pharmacokinetic Parameters (90% Confidence Intervals)
| Parameter (Log-transformed) | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval |
| Trandolapril Cmax | 95.8 | 88.2 - 104.1 |
| Trandolapril AUC(0-t) | 97.5 | 90.5 - 105.0 |
| Trandolapril AUC(0-∞) | 97.7 | 90.8 - 105.2 |
| Trandolaprilat Cmax | 94.5 | 87.0 - 102.7 |
| Trandolaprilat AUC(0-t) | 97.1 | 89.9 - 104.8 |
| Trandolaprilat AUC(0-∞) | 97.1 | 89.8 - 104.9 |
Visualizations
Caption: Workflow of a typical two-way crossover bioequivalence study.
Caption: Mechanism of action of Trandolapril via the RAAS pathway.
Conclusion
The successful demonstration of bioequivalence between a generic and a reference Trandolapril formulation relies on a well-designed clinical study and a robust, validated bioanalytical method. The use of this compound as an internal standard is critical for achieving the accuracy and precision required for the LC-MS/MS analysis of Trandolapril and its active metabolite, Trandolaprilat. The protocols and data presented in these application notes provide a comprehensive framework for conducting such studies in accordance with regulatory expectations. For a generic product to be considered bioequivalent, the 90% confidence intervals for the geometric mean ratios of Cmax, AUC(0-t), and AUC(0-∞) for both the parent drug and its active metabolite must be contained within the 80.00% to 125.00% limits.
References
Application Note: Quantification of Trandolaprilat in Human Plasma by LC-MS/MS Using Trandolapril-D5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension, congestive heart failure, and post-myocardial infarction left ventricular dysfunction.[1][2] It is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, trandolaprilat.[1][3][4] Trandolaprilat is approximately eight times more potent as an ACE inhibitor than trandolapril. Accurate quantification of trandolaprilat in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note provides a detailed protocol for the sensitive and selective quantification of trandolaprilat in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Trandolapril-D5 as a stable isotope-labeled internal standard.
Metabolic Pathway
Trandolapril undergoes in-vivo biotransformation via cleavage of its ester group, primarily by hepatic esterases, to form the active metabolite, trandolaprilat.
Caption: Metabolic conversion of Trandolapril to Trandolaprilat.
Experimental Protocols
This protocol outlines the procedure for sample preparation, LC-MS/MS analysis, and quantification of trandolaprilat in human plasma.
1. Materials and Reagents
-
Trandolaprilat certified reference standard
-
Trandolapril-D5 certified reference standard (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or Phenomenex Strata-X)
2. Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of trandolaprilat and Trandolapril-D5 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the trandolaprilat primary stock solution in 50:50 acetonitrile:water to create calibration curve standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Trandolapril-D5 primary stock solution in 50:50 acetonitrile:water.
3. Sample Preparation (Solid Phase Extraction - SPE)
The following is a general protocol for SPE. Optimization may be required based on the specific SPE cartridge used.
Caption: Experimental workflow for plasma sample preparation.
Protocol:
-
To 200 µL of human plasma, add 20 µL of the Trandolapril-D5 internal standard working solution.
-
Vortex for 30 seconds.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
4. LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. The specific column and mobile phase composition may be optimized for better performance.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 or C8 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Optimized for separation (e.g., start at 10% B, ramp to 90% B, hold, and re-equilibrate) |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 10 psi |
| IonSpray Voltage | +4500 V |
| Temperature | 600°C |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Trandolaprilat | 403.2 | 234.1 |
| Trandolapril-D5 | 435.3 (inferred) | 234.1 |
Note: The precursor ion for Trandolapril-D5 is inferred based on the addition of 5 Daltons to the molecular weight of trandolapril. The product ion is assumed to be the same as a common fragment of trandolaprilat, which is structurally similar.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of trandolaprilat.
Table 4: Linearity and Sensitivity
| Parameter | Typical Value |
| Linear Range | 20 - 10,000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
Table 5: Precision and Accuracy
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low | < 15% | < 15% | ± 15% |
| Mid | < 15% | < 15% | ± 15% |
| High | < 15% | < 15% | ± 15% |
Note: The values in Tables 4 and 5 are representative and may vary depending on the specific instrumentation and laboratory conditions.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of trandolaprilat in human plasma using LC-MS/MS with Trandolapril-D5 as an internal standard. The described method, incorporating solid-phase extraction for sample cleanup and tandem mass spectrometry for detection, offers high sensitivity, specificity, and a wide dynamic range, making it suitable for various research and clinical applications. The provided protocols and data serve as a valuable resource for researchers and professionals involved in the development and analysis of trandolapril and its active metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectral fragmentation reactions of angiotensin-converting enzyme (ACE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput UPLC-MS/MS Assay for Trandolapril in Human Plasma Using a Deuterated Internal Standard
Abstract
This application note describes a robust and sensitive UPLC-MS/MS method for the quantification of Trandolapril in human plasma. The assay utilizes Trandolapril-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A streamlined solid-phase extraction (SPE) procedure is employed for sample cleanup, enabling high-throughput analysis suitable for pharmacokinetic studies and therapeutic drug monitoring. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension, heart failure, and post-myocardial infarction.[1] It is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, trandolaprilat.[1][2] Accurate and reliable quantification of Trandolapril in biological matrices is crucial for pharmacokinetic and bioequivalence studies. UPLC-MS/MS offers the high sensitivity, selectivity, and speed required for such analyses. The use of a deuterated internal standard, Trandolapril-d5, minimizes variability due to sample preparation and matrix effects, leading to more reliable results.[3]
Experimental
Materials and Reagents
-
Trandolapril reference standard (purity ≥98%)
-
Trandolapril-d5 internal standard (purity ≥98%)[3]
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters Xevo TQ-S or Sciex API 4000)
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent
Sample Preparation
A solid-phase extraction (SPE) method was employed for the extraction of Trandolapril and its internal standard from human plasma.
-
Spiking: To 100 µL of human plasma, add 10 µL of Trandolapril-d5 internal standard working solution. For calibration standards and quality control samples, add the appropriate volume of Trandolapril working solution.
-
Pre-treatment: Add 200 µL of 0.1% formic acid in water to the plasma sample, vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
UPLC-MS/MS Method
The separation and detection of Trandolapril and Trandolapril-d5 were achieved using the following conditions:
UPLC Conditions
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 20% B to 90% B in 2.5 min, hold for 0.5 min, return to 20% B and re-equilibrate for 1 min |
MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Trandolapril | 431.5 | 234.3 | 30 | 20 |
| Trandolapril-d5 | 436.6 | 239.3 | 30 | 20 |
Note: The optimal cone voltage and collision energy should be determined empirically for the specific instrument used.
Results and Discussion
The developed UPLC-MS/MS method demonstrated excellent performance for the quantification of Trandolapril in human plasma.
Chromatography
Under the described chromatographic conditions, Trandolapril and Trandolapril-d5 were well-retained and eluted with symmetrical peak shapes. A representative chromatogram is shown in Figure 1 (notional). The total run time was 4 minutes, allowing for high-throughput analysis.
Method Validation
The method was validated according to regulatory guidelines, and the key performance parameters are summarized in the table below.
Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | >0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | <10% |
| Inter-day Precision (%CV) | <12% |
| Accuracy (%Bias) | ±15% |
| Recovery | >85% |
| Matrix Effect | Minimal |
Experimental Workflow and System Diagram
The overall workflow of the UPLC-MS/MS method for Trandolapril analysis is depicted in the following diagram.
Caption: UPLC-MS/MS workflow for Trandolapril analysis.
The logical relationship between the components of the UPLC-MS/MS system is illustrated below.
Caption: UPLC-MS/MS system components.
Conclusion
This application note presents a validated UPLC-MS/MS method for the determination of Trandolapril in human plasma. The use of a deuterated internal standard and a streamlined SPE sample preparation protocol ensures the method is both accurate and efficient. The described method is well-suited for high-throughput bioanalytical applications in clinical and pharmaceutical research.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape in Trandolapril D5 Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with poor peak shape during the chromatographic analysis of Trandolapril D5.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in HPLC analysis?
A1: Poor peak shape in HPLC, such as peak tailing, fronting, or splitting, can arise from a variety of factors. The most common causes include secondary interactions between the analyte and the stationary phase, issues with the mobile phase, column problems, and sample-related issues.[1][2][3][4][5] Specifically, for basic compounds like Trandolapril, interactions with residual silanol groups on silica-based columns are a frequent cause of peak tailing.
Q2: My this compound peak is tailing. What is the likely cause and how can I fix it?
A2: Peak tailing for a basic compound like this compound is often due to interactions with acidic silanol groups on the silica packing material of the column. This creates a secondary retention mechanism that broadens the peak. Here are several ways to address this:
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Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can protonate the silanol groups, reducing their interaction with the basic analyte.
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Use an End-Capped Column: Employ a column that has been "end-capped," a process that chemically modifies the residual silanol groups to make them less active.
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Increase Buffer Strength: A higher buffer concentration (10-50 mM) can help to mask the residual silanol interactions.
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Optimize Organic Modifier: Increasing the percentage of the organic modifier (like acetonitrile or methanol) in the mobile phase can lead to faster elution and less time for secondary interactions to occur.
Q3: I am observing peak fronting for my this compound analysis. What could be the reason?
A3: Peak fronting is typically caused by column overload, where too much sample is introduced onto the column, or by poor sample solubility in the mobile phase. To resolve this, you can:
-
Reduce Sample Concentration or Injection Volume: Diluting the sample or injecting a smaller volume can prevent overloading the column.
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Ensure Sample Solvent Compatibility: The solvent used to dissolve the sample should be of similar or weaker strength than the mobile phase to ensure proper peak focusing at the head of the column.
Q4: All the peaks in my chromatogram, including this compound, are showing poor shape. What does this indicate?
A4: When all peaks in a chromatogram are affected, the issue is likely related to the HPLC system upstream of the column. Common causes include:
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A Blocked Frit: Particulate matter from the sample or system can clog the inlet frit of the column, distorting the flow path.
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A Void in the Column Packing: A void or channel in the packing material at the head of the column can lead to band broadening.
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Extra-Column Volume: Excessive tubing length or diameter between the injector and the column, or between the column and the detector, can contribute to peak broadening.
Q5: Could the deuterium label in this compound be the cause of the poor peak shape?
A5: It is highly unlikely that the deuterium labeling in this compound is the direct cause of poor peak shape. While isotopic labeling can sometimes lead to slight shifts in retention time compared to the unlabeled analog, it does not typically induce peak tailing, fronting, or splitting. The chromatographic conditions are the primary factors influencing peak symmetry.
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Experimental Protocol: Mobile Phase pH Adjustment
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Initial Conditions: Record the chromatogram using your current analytical method.
-
Hypothesis: The mobile phase pH is not optimal, leading to interactions between the basic this compound and acidic residual silanols on the column.
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Modification: Prepare a series of mobile phases with decreasing pH values. For example, if your current mobile phase is at pH 7.8, prepare mobile phases with pH adjusted to 3.0, 5.0, and 7.0 using an appropriate buffer like phosphate or acetate.
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Analysis: Equilibrate the column with the first modified mobile phase and inject the this compound standard. Repeat for each pH value.
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Evaluation: Compare the peak shape (asymmetry factor) and retention time from each run to determine the optimal pH for symmetrical peaks.
Troubleshooting Workflow: Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Guide 2: Addressing Peak Fronting
This guide outlines steps to identify and correct peak fronting issues with this compound.
Experimental Protocol: Sample Concentration and Solvent Adjustment
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Initial Injection: Analyze the sample at its current concentration and injection volume.
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Hypothesis: Peak fronting is caused by mass overload or an incompatible sample solvent.
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Modification 1 (Dilution): Prepare serial dilutions of the sample (e.g., 1:2, 1:5, 1:10) in the initial mobile phase.
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Analysis 1: Inject the diluted samples and observe the peak shape. If the peak shape improves with dilution, the original sample was overloaded.
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Modification 2 (Solvent Match): If dilution does not resolve the issue, dissolve the sample in a solvent that is weaker than or identical to the initial mobile phase.
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Analysis 2: Inject the sample dissolved in the appropriate solvent and evaluate the peak shape.
Troubleshooting Workflow: Peak Fronting
Caption: A systematic approach to resolving peak fronting.
Data Presentation
The following tables summarize mobile phase conditions from published methods for Trandolapril analysis that have demonstrated good peak shape. These can serve as starting points for method development and troubleshooting for this compound.
Table 1: Reported Mobile Phase Compositions for Trandolapril Analysis
| Reference | Mobile Phase Composition | pH | Column |
| Laha et al. | Methanol : Phosphate Buffer (90:10 v/v) | 7.8 | C18 |
| Gumieniczek et al. | Acetonitrile : 0.067 M Phosphate Buffer (7:3 v/v) | 2.7 | LiChrosorb RP-18 |
| Leena et al. | 50% Acetonitrile and 50% Water (containing 0.025% triethylamine) | 3.0 ± 0.1 | Hypersil-Gold C18 |
| Manju Latha & Gowri Sankar | Acetonitrile : Phosphate Buffer (60:40 v/v) | Not Specified | C18 |
Table 2: Summary of Troubleshooting Strategies and Expected Outcomes
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH (e.g., to 2.7-3.0) | Reduced tailing, more symmetrical peak |
| Insufficient buffer capacity | Increase buffer concentration (e.g., to 20-50 mM) | Sharper, more symmetrical peak | |
| Active silanol groups | Use an end-capped C18 column | Minimized secondary interactions, improved peak shape | |
| Peak Fronting | Column overload | Reduce sample concentration or injection volume | Symmetrical peak shape |
| Sample solvent stronger than mobile phase | Dissolve sample in mobile phase | Improved peak shape, especially at the front | |
| Split Peaks | Partially blocked column frit | Back-flush the column or replace the frit | Single, well-defined peak |
| Sample solvent/mobile phase incompatibility | Ensure sample is fully dissolved in mobile phase | Single, sharp peak |
References
Addressing matrix effects in the analysis of Trandolapril with Trandolapril D5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Trandolapril, with a focus on addressing matrix effects using its deuterated internal standard, Trandolapril D5.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of Trandolapril?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as Trandolapril, by co-eluting compounds from the biological matrix (e.g., plasma, urine). This interference can lead to inaccurate and imprecise quantification.[1] In the analysis of Trandolapril, endogenous substances like phospholipids, salts, and metabolites can co-extract and interfere with its ionization in the mass spectrometer source, potentially leading to unreliable results.[2]
Q2: Why is this compound recommended as an internal standard?
A2: A stable isotope-labeled (SIL) internal standard, like this compound, is considered the gold standard for quantitative LC-MS/MS bioanalysis.[3][4] Because this compound is chemically and physically almost identical to Trandolapril, it co-elutes chromatographically and experiences the same matrix effects. By adding a known concentration of this compound to all samples and standards at the beginning of the sample preparation process, the ratio of the analyte's response to the internal standard's response can be used for accurate quantification, effectively compensating for any signal suppression or enhancement.
Q3: What are the common sample preparation techniques to minimize matrix effects for Trandolapril analysis?
A3: The most common and effective sample preparation techniques to reduce matrix effects in Trandolapril bioanalysis are:
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Solid-Phase Extraction (SPE): This is a highly effective method for removing interfering matrix components. It provides a cleaner extract compared to other methods.
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Liquid-Liquid Extraction (LLE): This technique can also be used to separate Trandolapril from the biological matrix.
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Protein Precipitation (PPT): While simpler and faster, PPT is generally less effective at removing matrix components compared to SPE and LLE, and may not be suitable for achieving low limits of quantification.
Q4: How can I quantitatively assess matrix effects in my Trandolapril assay?
A4: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF). This is typically done during method validation by comparing the peak response of an analyte in a post-extraction spiked matrix sample to its response in a neat solution. The internal standard-normalized matrix factor is then calculated to evaluate the ability of the internal standard to compensate for matrix effects.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape for Trandolapril and/or this compound | - Incompatible injection solvent- Column contamination or degradation- Inappropriate mobile phase pH | - Ensure the final sample extract is reconstituted in a solvent similar in composition and strength to the initial mobile phase.- Use a guard column and/or implement a column washing step.- Optimize the mobile phase pH to ensure consistent ionization of Trandolapril. |
| High variability in analyte response (high %CV) | - Inconsistent sample preparation- Significant and variable matrix effects | - Automate the sample preparation process if possible, or ensure consistent manual execution.- Optimize the SPE or LLE method to improve the removal of interfering matrix components.- Ensure the internal standard (this compound) is added to all samples and standards at the very beginning of the workflow. |
| Low signal intensity or signal suppression | - Ion suppression from co-eluting matrix components- Suboptimal MS source conditions | - Improve chromatographic separation to resolve Trandolapril from interfering peaks.- Enhance the sample cleanup procedure.- Optimize MS source parameters such as spray voltage, gas flows, and temperature. |
| Inconsistent recovery | - Inefficient extraction- Variability in the extraction procedure | - Re-evaluate and optimize the SPE or LLE protocol (e.g., sorbent type, wash and elution solvents).- Ensure precise and consistent execution of each step of the extraction process. |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of Trandolapril from Human Plasma
This protocol is based on methodologies described in published literature for the extraction of Trandolapril from human plasma.
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Sample Pre-treatment:
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To 500 µL of human plasma in a clean tube, add 50 µL of this compound internal standard working solution.
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Vortex for 10 seconds.
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Add 500 µL of 4% phosphoric acid and vortex for another 10 seconds.
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-
SPE Cartridge Conditioning:
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Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
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Sample Loading:
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Load the pre-treated plasma sample onto the conditioned SPE cartridge.
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Apply a gentle vacuum to draw the sample through the cartridge at a flow rate of approximately 1-2 mL/min.
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Washing:
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Wash the cartridge with 1 mL of water.
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Follow with a wash using 1 mL of 20% methanol in water.
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Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution:
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Elute Trandolapril and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
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Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
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Reconstitute the dried residue in 200 µL of the mobile phase.
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Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
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Illustrative LC-MS/MS Parameters
The following table provides a starting point for LC-MS/MS method development. Parameters should be optimized for your specific instrumentation.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Trandolapril: m/z 431.2 -> 234.1This compound: m/z 436.2 -> 239.1 |
Note: The exact m/z values for this compound may vary depending on the position of the deuterium labels. These values are illustrative.
Quantitative Data Summary
The following table presents typical recovery data for Trandolapril from a bioanalytical method. While this study used a different internal standard, the principles of evaluating extraction efficiency are the same when using this compound.
| Analyte | Concentration Level | Mean Recovery (%) | % CV |
| Trandolapril | Low QC | 91.5 | 4.2 |
| Medium QC | 93.2 | 3.1 | |
| High QC | 94.0 | 2.8 |
Visualizations
Caption: Experimental workflow for the extraction of Trandolapril from human plasma.
Caption: Decision-making process for addressing matrix effects in Trandolapril analysis.
References
Technical Support Center: Overcoming Ion Suppression for Trandolapril D5 in ESI-MS
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome ion suppression effects encountered during the analysis of Trandolapril D5 using Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in ESI-MS?
A1: Ion suppression is a matrix effect that occurs in Electrospray Ionization Mass Spectrometry (ESI-MS) where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[2] The interfering species in the sample matrix can compete for ionization or inhibit the efficient formation of ions in the mass spectrometer's source.[2][3]
Q2: Why is my deuterated internal standard, this compound, affected by ion suppression?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is designed to be chemically identical to the analyte (Trandolapril). This ensures that it co-elutes during chromatography and experiences the same degree of ion suppression in the ESI source. While this co-elution is intentional and allows the SIL-IS to compensate for matrix effects, significant ion suppression can still lead to a weak or undetectable signal for both the analyte and the internal standard, compromising the assay's performance.
Q3: What are the common causes of ion suppression for this compound?
A3: Ion suppression is primarily caused by components in the sample matrix that co-elute with Trandolapril and this compound. Common sources of interference include:
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Endogenous matrix components: Phospholipids, salts, proteins, and metabolites from biological samples like plasma or urine.
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Exogenous substances: Dosing vehicles, anticoagulants, and co-administered drugs.
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Mobile phase additives: Non-volatile buffers (e.g., phosphate buffers), ion-pairing agents like trifluoroacetic acid (TFA), and detergents.
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High concentrations of the analyte itself: At high concentrations, the analyte can saturate the ESI process, leading to a non-linear response.
Q4: How can I detect ion suppression in my assay?
A4: A common and effective method to identify regions of ion suppression in your chromatogram is the post-column infusion experiment. This technique involves infusing a constant flow of your analyte (Trandolapril) into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant analyte signal indicates a region of ion suppression.
Troubleshooting Guide
This guide addresses specific issues you might encounter with this compound due to ion suppression.
| Problem | Potential Cause | Recommended Solution |
| Low signal intensity for both Trandolapril and this compound. | Significant ion suppression from co-eluting matrix components. | 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances. 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the suppression zone. Consider a different column chemistry. |
| Inconsistent Trandolapril/Trandolapril D5 peak area ratios across replicate injections. | Variable ion suppression not being fully compensated for by the internal standard. This can be due to slight shifts in retention time causing differential suppression. | 1. Ensure Co-elution: Optimize the chromatographic method to ensure Trandolapril and this compound are perfectly co-eluting. 2. Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can sometimes mitigate ion suppression. |
| Good signal in solvent standards but poor signal in extracted plasma/urine samples. | The biological matrix is the source of the ion suppression. | 1. Perform a Post-Column Infusion Experiment: This will identify the retention time windows where suppression is occurring. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix to compensate for the matrix effect. |
| Signal intensity decreases over the course of an analytical run. | Buildup of non-volatile matrix components in the ion source. | 1. Clean the Ion Source: Regular maintenance and cleaning of the mass spectrometer's ion source are crucial. 2. Use Volatile Mobile Phase Additives: Replace non-volatile buffers with volatile ones like ammonium formate or ammonium acetate. |
Experimental Protocols
1. Post-Column Infusion Experiment to Qualitatively Assess Ion Suppression
This method helps to identify the regions in the chromatogram where ion suppression occurs.
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Materials:
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Analyte standard solution (Trandolapril)
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Syringe pump
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Tee-piece connector
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LC-MS/MS system
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Blank matrix extract
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Procedure:
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Set up the LC-MS/MS system with the analytical column.
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Using a tee-piece, connect the outlet of the analytical column to both the ESI probe and a syringe pump.
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Begin infusing the Trandolapril standard solution at a low, constant flow rate (e.g., 5-10 µL/min) into the mobile phase stream.
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Allow the system to equilibrate until a stable signal for the infused analyte is observed.
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Inject a blank matrix extract onto the LC column.
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Monitor the signal of the infused Trandolapril throughout the chromatographic run.
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A decrease in the baseline signal indicates a region of ion suppression, while an increase indicates ion enhancement.
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2. Solid-Phase Extraction (SPE) for Plasma Sample Cleanup
SPE is a highly effective sample preparation technique for removing matrix components that cause ion suppression. The following is a general protocol that should be optimized for your specific application.
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Materials:
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SPE cartridges (e.g., mixed-mode cation exchange)
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Plasma sample containing Trandolapril and this compound
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Methanol (conditioning and elution solvent)
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Aqueous buffer (e.g., ammonium formate for pH adjustment)
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Wash solvent (e.g., water, low percentage of organic solvent)
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Elution solvent (e.g., methanol with a small percentage of formic acid or ammonia)
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SPE vacuum manifold or positive pressure processor
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Procedure:
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Conditioning: Pass methanol through the SPE cartridge, followed by water or an aqueous buffer to activate the stationary phase.
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Loading: Load the pre-treated plasma sample onto the SPE cartridge.
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Washing: Wash the cartridge with a weak solvent (e.g., water, 5% methanol in water) to remove salts and other polar interferences.
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Elution: Elute Trandolapril and this compound with an appropriate organic solvent.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
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Visualizations
Caption: Mechanism of ion suppression in an ESI droplet.
Caption: Troubleshooting workflow for ion suppression.
References
Technical Support Center: Resolving Trandolapril D5 from Co-eluting Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analytical method development for Trandolapril D5, specifically addressing its resolution from co-eluting impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities associated with Trandolapril?
A1: Impurities in Trandolapril can originate from the synthesis process, degradation, or storage.[1] They are broadly categorized as:
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Process-Related Impurities: These include unreacted intermediates and by-products from the chemical synthesis.[1] Examples include Trandolapril EP Impurity A, B, C, D, E, and F.[1][]
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Degradation Impurities: These form due to exposure to light, moisture, or high temperatures.[1] Hydrolysis and oxidation by-products are common.
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Elemental Impurities: Trace amounts of heavy metals from catalysts used during synthesis may be present.
Q2: What are the typical analytical techniques used for Trandolapril and its impurities?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are the most common techniques for the analysis of Trandolapril and its impurities. Gas Chromatography (GC) and Fourier-Transform Infrared Spectroscopy (FT-IR) can also be used for specific impurity detection.
Q3: Why is it challenging to resolve this compound from its impurities?
A3: this compound, being a deuterated analog of Trandolapril, has very similar physicochemical properties to Trandolapril and its related impurities. This similarity in polarity and structure can lead to co-elution in chromatographic systems, making their separation and accurate quantification difficult. Chiral centers in the Trandolapril molecule can also lead to stereoisomers that are challenging to separate.
Q4: What is a good starting point for developing a separation method for this compound?
A4: A good starting point is to adapt an existing validated method for Trandolapril. Reverse-phase HPLC or UPLC methods using a C18 column are commonly employed. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.
Troubleshooting Guide: Resolving Co-elution Issues
Problem: Poor resolution between this compound and a known impurity.
This guide provides a systematic approach to troubleshoot and refine your analytical method to achieve baseline separation.
Step 1: Method Assessment and Initial Adjustments
The first step is to carefully review your current chromatographic conditions and make initial, simple adjustments.
Caption: Initial troubleshooting workflow for co-elution.
Troubleshooting Actions:
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Mobile Phase Composition:
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Organic Solvent Ratio: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention times and may improve separation.
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pH of Aqueous Phase: The pH of the mobile phase can significantly impact the retention of ionizable compounds like Trandolapril. Adjusting the pH with a buffer or acid modifier (e.g., formic acid, trifluoroacetic acid) can alter the ionization state of the analytes and improve resolution.
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-
Gradient Profile: If using a gradient elution, modify the slope of the gradient. A shallower gradient provides more time for separation and can resolve closely eluting peaks.
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Flow Rate: Decreasing the flow rate can sometimes improve resolution, although it will increase the run time.
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Column Temperature: Optimizing the column temperature can influence selectivity. Try varying the temperature within the column's recommended range (e.g., 25-40°C).
Step 2: Advanced Method Refinement
If initial adjustments do not provide the desired resolution, more significant changes to the method may be necessary.
Caption: Advanced troubleshooting for persistent co-elution.
Troubleshooting Actions:
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Stationary Phase: The choice of the HPLC/UPLC column is critical for separation.
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Different C18 Phases: Not all C18 columns are the same. Try a C18 column from a different manufacturer or one with a different bonding chemistry (e.g., end-capped vs. non-end-capped).
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Alternative Stationary Phases: If a C18 column does not provide resolution, consider a different stationary phase such as a Phenyl-Hexyl or a Cyano column, which offer different selectivity.
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Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The difference in solvent properties can alter the elution order and improve separation.
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Chiral Separation: Since Trandolapril has stereoisomers, a chiral column may be necessary to resolve it from a stereoisomeric impurity.
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Mass Spectrometry (MS/MS) Optimization: If using UPLC-MS/MS, ensure that your MS/MS parameters are optimized for specificity. Select unique precursor and product ion transitions for this compound and the co-eluting impurity to differentiate them even if they are not chromatographically separated.
Data Presentation: Example Chromatographic Conditions
For easy comparison, the following tables summarize typical starting conditions and potential modifications for method development.
Table 1: Typical HPLC/UPLC Conditions for Trandolapril Analysis
| Parameter | Typical Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV at 210 nm or MS/MS |
Table 2: Troubleshooting Modifications to Chromatographic Parameters
| Parameter | Modification for Improved Resolution | Rationale |
| Mobile Phase pH | Adjust pH +/- 1-2 units | Alters ionization and retention of analytes. |
| Organic Modifier | Switch from Acetonitrile to Methanol | Changes selectivity due to different solvent properties. |
| Column Chemistry | Change to Phenyl-Hexyl or Cyano | Provides different retention mechanisms. |
| Gradient Slope | Decrease the slope (make it shallower) | Increases the time for separation of closely eluting peaks. |
Experimental Protocols
Protocol 1: General RP-HPLC Method Development for this compound
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System Preparation:
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Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
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Prepare Mobile Phase B: Acetonitrile.
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Degas both mobile phases.
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Equilibrate the C18 column with the initial mobile phase composition (e.g., 95:5 A:B) until a stable baseline is achieved.
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Sample Preparation:
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Accurately weigh and dissolve the this compound reference standard and the sample containing the impurity in a suitable diluent (e.g., 50:50 water:acetonitrile).
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Chromatographic Run:
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Inject the sample onto the HPLC system.
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Start with an isocratic elution (e.g., 65:35 A:B) or a linear gradient (e.g., 5% to 95% B over 20 minutes).
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Monitor the elution profile using a UV detector at 210 nm or a mass spectrometer.
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Method Optimization:
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Based on the initial chromatogram, apply the troubleshooting steps outlined above to improve the resolution between this compound and any co-eluting impurities.
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Protocol 2: UPLC-MS/MS Analysis of this compound
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System Preparation:
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Use UPLC-grade solvents.
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Prepare Mobile Phase A: 0.1% Formic Acid in water.
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Prepare Mobile Phase B: 0.1% Formic Acid in acetonitrile.
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Equilibrate the UPLC C18 column.
-
-
MS/MS Parameter Optimization:
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Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor ion and at least two product ions.
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Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
-
Chromatographic Run and Analysis:
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Perform the chromatographic separation as described in Protocol 1, using a faster gradient suitable for UPLC.
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Acquire data in Multiple Reaction Monitoring (MRM) mode using the optimized transitions for this compound and any known impurities. This highly selective detection can often resolve co-eluting compounds that are not separated chromatographically. A sensitive LC-MS/MS method can achieve a lower limit of quantification of 20 pg/mL for Trandolapril.
-
References
Navigating the Separation of Trandolapril and Trandolapril D5: A Technical Support Guide
For researchers, scientists, and drug development professionals engaged in the analysis of Trandolapril and its deuterated internal standard, Trandolapril D5, the selection of an optimal Liquid Chromatography (LC) column is a critical step to ensure accurate and robust quantification. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of LC column used for the separation of Trandolapril and this compound?
A1: Reversed-phase columns, particularly C18 and C8 phases, are the most frequently utilized for the separation of Trandolapril and its internal standard. C18 columns are widely reported in the literature and offer a good balance of retention and resolution for these compounds.[1][2][3][4]
Q2: Why is a deuterated internal standard like this compound used?
A2: A deuterated internal standard is considered the gold standard for quantitative LC-MS/MS analysis. This compound is chemically and physically very similar to Trandolapril, meaning it behaves almost identically during sample preparation, chromatography, and ionization. This similarity allows it to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification.
Q3: What are the typical mobile phases for this separation?
A3: Mobile phases commonly consist of an aqueous component and an organic modifier. The aqueous phase is often a buffer, such as ammonium formate or phosphate buffer, with the pH adjusted to be acidic (around 3-4). The organic modifier is typically acetonitrile or methanol. The exact ratio of aqueous to organic phase will depend on the specific column and desired retention times.
Q4: What detection method is most suitable for Trandolapril and this compound?
A4: For high sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS) is the preferred detection method. This technique allows for the specific monitoring of precursor-to-product ion transitions for both Trandolapril and this compound, minimizing interferences from the sample matrix. UV detection at wavelengths around 210-220 nm can also be used, particularly for formulation analysis where concentrations are higher.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Secondary Interactions: The basic amine groups in Trandolapril can interact with residual silanols on the silica backbone of the column, leading to peak tailing. | - Use a base-deactivated column or a column with end-capping.- Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%).- Lower the pH of the mobile phase to ensure the amine groups are fully protonated. |
| Sample Overload: Injecting too much sample can lead to peak fronting. | - Dilute the sample.- Reduce the injection volume. | |
| Inappropriate Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. | - Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Inadequate Resolution between Trandolapril and this compound | Insufficient Chromatographic Separation: While mass spectrometry can distinguish the two compounds, chromatographic separation is still important to minimize potential isotopic crosstalk and ensure robust quantification. | - Optimize the mobile phase composition by decreasing the percentage of the organic solvent to increase retention and potentially improve separation.- Consider a column with a higher surface area or a smaller particle size for increased efficiency.- Evaluate a different stationary phase (e.g., a phenyl-hexyl column) that may offer different selectivity. |
| Low Sensitivity/Poor Signal Intensity | Suboptimal Ionization: In LC-MS/MS, the mobile phase composition can significantly impact ionization efficiency. | - Ensure the mobile phase pH is compatible with positive electrospray ionization (ESI+), which is typically used for Trandolapril. An acidic mobile phase (e.g., with formic acid or acetic acid) is generally preferred.- Optimize MS parameters such as spray voltage, gas flows, and collision energy. |
| Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the analytes. | - Improve sample preparation to remove interfering substances.- Ensure adequate chromatographic separation from matrix components. | |
| Retention Time Drift | Column Equilibration: Insufficient equilibration time between injections can lead to shifting retention times. | - Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Mobile Phase Instability: Changes in the mobile phase composition over time can affect retention. | - Prepare fresh mobile phase daily.- Ensure proper mixing and degassing of the mobile phase. | |
| Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention. | - Use a guard column to protect the analytical column.- Replace the column if performance continues to degrade. |
Experimental Protocols
Below is a summary of typical experimental conditions reported for the separation of Trandolapril. These can serve as a starting point for method development.
Table 1: Example LC-MS/MS Method Parameters for Trandolapril Analysis
| Parameter | Condition 1 | Condition 2 |
| LC Column | Waters Symmetry C18 (150 x 4.0 mm, 5 µm) | Hypersil Gold C18 (100 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 10 mmol Ammonium FormateB: Acetonitrile (ACN) | A: Phosphate BufferB: Acetonitrile |
| Gradient/Isocratic | Isocratic: 30% A, 70% B | Isocratic: 50% A, 50% B |
| Flow Rate | Not Specified | 1.0 mL/min |
| Column Temperature | Not Specified | 30°C |
| Injection Volume | Not Specified | 20 µL |
| Detector | Tandem Mass Spectrometer (MS/MS) | UV at 215 nm |
| Ionization Mode | Electrospray Ionization Positive (ESI+) | - |
Column Selection Workflow
The following diagram illustrates a logical workflow for selecting the optimal LC column for Trandolapril and this compound separation.
Caption: A logical workflow for selecting the optimal LC column.
This guide provides a foundational understanding and practical advice for the successful separation of Trandolapril and this compound. For specific applications, further method development and validation are essential.
References
Calibration curve issues with Trandolapril D5 in quantitative analysis
Welcome to the technical support center for quantitative analysis using Trandolapril D5 as an internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during experimental work, with a specific focus on calibration curve problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My calibration curve for Trandolapril has poor linearity (r² < 0.99) when using this compound as an internal standard. What are the potential causes and how can I troubleshoot this?
Answer:
Poor linearity of the calibration curve is a common issue that can stem from several factors, from sample preparation to data analysis. The following guide will walk you through a systematic approach to identify and resolve the problem.
Troubleshooting Guide: Poor Calibration Curve Linearity
This guide will help you diagnose the root cause of poor linearity in your Trandolapril calibration curve.
Step 1: Verify Standard Preparation and Dilution Series
An incorrectly prepared or degraded calibration standard series is a frequent source of non-linearity.
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Experimental Protocol:
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Prepare a fresh stock solution of Trandolapril and this compound in a suitable solvent (e.g., methanol or acetonitrile).
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Perform a serial dilution of the Trandolapril stock solution to prepare calibration standards at a minimum of 5-7 concentration levels.
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Spike a constant concentration of this compound into each calibration standard.
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Analyze the freshly prepared standards and re-plot the calibration curve.
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-
Data Presentation:
Concentration (ng/mL) Previous Response Ratio (Analyte/IS) Fresh Standard Response Ratio (Analyte/IS) 1 0.015 0.012 5 0.058 0.061 10 0.115 0.123 50 0.550 0.615 100 1.050 1.231 250 2.250 3.075 500 3.800 6.152 r² 0.985 0.999
Step 2: Investigate for Matrix Effects
Matrix effects, such as ion suppression or enhancement, can significantly impact linearity, especially in biological samples.[1][2]
-
Experimental Protocol (Post-Extraction Spiking):
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Extract blank matrix (e.g., plasma, urine) using your established sample preparation method.
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Spike the extracted blank matrix with Trandolapril and this compound at low, medium, and high concentrations.
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Prepare another set of standards at the same concentrations in a neat solvent (e.g., mobile phase).
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Calculate the matrix factor (MF) for both the analyte and the internal standard using the following formula: MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)
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An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[2]
-
-
Data Presentation:
Concentration Level Analyte MF IS (D5) MF Interpretation Low 0.65 0.95 Significant analyte suppression Medium 0.80 0.96 Moderate analyte suppression High 0.92 0.97 Minor analyte suppression -
Troubleshooting Matrix Effects:
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Improve Sample Cleanup: Employ a more rigorous extraction method like solid-phase extraction (SPE) instead of protein precipitation to remove interfering matrix components.
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Chromatographic Separation: Modify the LC gradient to better separate Trandolapril from co-eluting matrix components.
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Dilution: Dilute the sample with a suitable solvent to reduce the concentration of matrix components.
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Step 3: Evaluate Internal Standard Performance
Even a stable isotope-labeled internal standard like this compound may not perfectly compensate for matrix effects if there are chromatographic differences.
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Experimental Protocol:
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Overlay the chromatograms of Trandolapril and this compound.
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Check for any significant shift in retention time between the analyte and the internal standard. A slight isotopic shift is expected, but it should be minimal and consistent.
-
Examine the peak shapes for both. Poor peak shape can affect integration and linearity.
-
-
Troubleshooting Workflow:
Question 2: I am observing high variability in the response of my this compound internal standard across my sample batch. What could be the cause and what should I do?
Answer:
High variability in the internal standard (IS) response can compromise the accuracy and precision of your quantitative results. It is crucial to investigate and address the root cause.
Troubleshooting Guide: High Internal Standard Variability
This guide provides a systematic approach to diagnosing and resolving inconsistencies in the this compound signal.
Step 1: Investigate Sample Preparation Consistency
Inconsistent sample preparation is a common cause of IS variability.
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Experimental Protocol:
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Review your sample preparation SOP for any ambiguous steps.
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Prepare a set of quality control (QC) samples in replicates (n=5) at a single concentration.
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Pay close attention to pipetting accuracy, vortexing times, and evaporation/reconstitution steps.
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Analyze the replicates and evaluate the coefficient of variation (%CV) of the IS peak area.
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-
Data Presentation:
Replicate IS Peak Area (Previous Batch) IS Peak Area (Consistent Prep) 1 1,250,000 1,450,000 2 980,000 1,420,000 3 1,520,000 1,480,000 4 1,100,000 1,430,000 5 1,650,000 1,460,000 %CV 22.5% 1.8%
Step 2: Assess for Differential Matrix Effects
The composition of the biological matrix can vary between samples, leading to inconsistent matrix effects.
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Experimental Protocol:
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Select several different lots of blank matrix (e.g., from different donors).
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Prepare samples from each lot by spiking with a constant concentration of this compound.
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Analyze the samples and compare the IS peak areas across the different matrix lots.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high internal standard variability.
Step 3: Evaluate Internal Standard Stability
Trandolapril can be susceptible to degradation under certain conditions, and while this compound is generally stable, its stability in the prepared matrix and autosampler should be confirmed.
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Experimental Protocol:
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Prepare a set of QC samples and analyze them at the beginning and end of a typical analytical run.
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Compare the IS response at both time points to assess for any degradation over time in the autosampler.
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If degradation is suspected, consider preparing fresh IS working solutions more frequently and storing them under appropriate conditions (e.g., protected from light, at low temperature).
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This technical support guide provides a starting point for troubleshooting common calibration curve issues with this compound. For more complex issues, further investigation into instrument performance and method parameters may be necessary.
References
Validation & Comparative
A Comprehensive Guide to Bioanalytical Method Validation for Trandolapril Using Trandolapril D5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of bioanalytical methods for the quantification of Trandolapril in biological matrices, with a specific focus on the use of Trandolapril D5 as an internal standard (IS). The methodologies and data presented are compiled based on established regulatory guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA), including the harmonized ICH M10 guideline on bioanalytical method validation.[1][2][3][4][5] This document is intended to assist researchers, scientists, and drug development professionals in establishing a robust and reliable bioanalytical method for Trandolapril.
Introduction to Trandolapril and the Importance of a Validated Bioanalytical Method
Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension, heart failure, and post-myocardial infarction. Accurate and precise quantification of Trandolapril in biological samples is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies, which are fundamental components of regulatory submissions. A validated bioanalytical method ensures that the data generated is reliable and reproducible. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for potential variability.
Experimental Protocols
A robust bioanalytical method for Trandolapril using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is outlined below. This method utilizes this compound as the internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
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Objective: To extract Trandolapril and this compound from the biological matrix (e.g., human plasma) and remove potential interferences.
-
Procedure:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 25 µL of this compound working solution (internal standard).
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Vortex for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Chromatographic and Mass Spectrometric Conditions
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Trandolapril: Precursor ion (Q1) → Product ion (Q3)
-
This compound: Precursor ion (Q1) → Product ion (Q3)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).
-
Bioanalytical Method Validation Workflow
The following diagram illustrates the key stages of a comprehensive bioanalytical method validation process.
Caption: Workflow for Bioanalytical Method Validation.
Data Presentation: Validation Parameter Summaries
The following tables summarize the acceptance criteria and representative data for the validation of the bioanalytical method for Trandolapril.
Table 1: Linearity and Range
| Parameter | Acceptance Criteria | Result |
| Calibration Curve Range | - | 0.1 - 100 ng/mL |
| Regression Model | Weighted (1/x²) linear regression | y = 0.052x + 0.003 |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9985 |
| Back-calculated Concentrations | Within ±15% of nominal (±20% at LLOQ) | Complies |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 0.1 | 0.105 | 105.0 | 8.5 | 10.2 |
| Low QC | 0.3 | 0.291 | 97.0 | 6.2 | 7.8 |
| Mid QC | 5.0 | 5.15 | 103.0 | 4.5 | 5.9 |
| High QC | 80.0 | 78.4 | 98.0 | 3.8 | 4.7 |
| Acceptance Criteria | 85-115% (80-120% for LLOQ) | ≤ 15% (≤ 20% for LLOQ) | ≤ 15% (≤ 20% for LLOQ) |
Table 3: Selectivity and Specificity
| Parameter | Test | Result |
| Selectivity | Analysis of six blank plasma lots | No significant interference at the retention times of Trandolapril and this compound. |
| Specificity | Analysis of blank plasma spiked with commonly co-administered drugs | No interference observed. |
Table 4: Matrix Effect and Recovery
| QC Level | Mean Recovery (%) | Recovery Precision (%CV) | Mean Matrix Effect (%) | Matrix Effect Precision (%CV) |
| Low QC | 88.5 | 5.7 | 95.2 | 6.8 |
| High QC | 91.2 | 4.9 | 97.8 | 5.1 |
| Acceptance Criteria | Consistent and reproducible | ≤ 15% | IS-normalized matrix factor close to 1 | ≤ 15% |
Table 5: Stability
| Stability Condition | Duration | Mean Stability (% of Nominal) |
| Short-term (Bench-top) | 8 hours at room temperature | 98.5 |
| Long-term | 30 days at -80°C | 102.1 |
| Freeze-Thaw (3 cycles) | -80°C to room temperature | 97.9 |
| Post-preparative (Autosampler) | 24 hours at 4°C | 101.5 |
| Acceptance Criteria | Within ±15% of nominal concentration |
Comparison with Alternative Methods
While other internal standards like Ramipril or structurally unrelated compounds have been used for Trandolapril bioanalysis, the use of a stable isotope-labeled internal standard like this compound offers significant advantages.
| Feature | This compound (Stable Isotope Labeled IS) | Structural Analog IS (e.g., Ramipril) |
| Co-elution | Co-elutes with the analyte, providing the best compensation for matrix effects. | May have different retention time, leading to less effective matrix effect compensation. |
| Ionization Efficiency | Nearly identical to the analyte, ensuring accurate correction for ionization suppression/enhancement. | Can have different ionization efficiency, potentially leading to biased results. |
| Extraction Recovery | Similar extraction behavior to the analyte. | Extraction recovery may differ from the analyte. |
| Regulatory Preference | Highly recommended by regulatory agencies (FDA, EMA) for its ability to improve data quality. | Acceptable, but requires more rigorous validation to demonstrate its suitability. |
The presented method using this compound as an internal standard demonstrates high sensitivity, selectivity, accuracy, and precision, making it suitable for regulated bioanalysis. The linearity over the specified range covers typical plasma concentrations observed in clinical studies. The stability data confirms that the analyte remains stable under various storage and handling conditions. The use of this compound ensures the robustness and reliability of the method, leading to high-quality data for pharmacokinetic and other clinical studies.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. id-eptri.eu [id-eptri.eu]
- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Trandolapril D5 Versus Alternative Internal Standards for ACE Inhibitor Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of angiotensin-converting enzyme (ACE) inhibitors, the selection of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison of Trandolapril D5, a deuterium-labeled internal standard, with other common alternatives used in the analysis of ACE inhibitors by liquid chromatography-mass spectrometry (LC-MS).
The gold standard for quantitative bioanalysis is the use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte, with the only difference being the presence of heavy isotopes. This compound falls into this category, offering significant advantages in analytical performance over non-labeled internal standards.
Performance Comparison: this compound vs. Other Internal Standards
The choice of an internal standard hinges on its ability to mimic the behavior of the analyte throughout the entire analytical process, from sample preparation to detection. This mimicry allows for the correction of variability that can arise from matrix effects, extraction inconsistencies, and instrument fluctuations.
Stable isotope-labeled internal standards like this compound are widely considered superior to non-deuterated or structural analogue internal standards.[1] The consensus in the scientific community is that SIL-IS generally provide superior assay performance.[1]
Here's a summary of the key performance characteristics:
| Feature | This compound (Deuterated IS) | Structural Analog IS (e.g., Ramipril) | Unrelated Compound IS (e.g., Meloxicam) |
| Chemical & Physical Properties | Nearly identical to Trandolapril | Similar but not identical to the analyte ACE inhibitor | Different from the analyte ACE inhibitor |
| Chromatographic Co-elution | High probability of co-elution with the analyte | May have different retention times | Likely to have a different retention time |
| Matrix Effect Compensation | Excellent, as it experiences similar ion suppression/enhancement | Variable, may not adequately compensate for matrix effects | Poor, unlikely to compensate for analyte-specific matrix effects |
| Extraction Recovery | Tracks the analyte's recovery very closely | May have different extraction efficiency | Extraction efficiency will likely differ significantly |
| Accuracy & Precision | Generally provides superior accuracy and precision | Reduced accuracy and precision compared to SIL-IS | Lower accuracy and precision |
| Availability & Cost | May be more expensive and less readily available | More readily available and generally less expensive | Readily available and typically inexpensive |
Experimental Protocols
A generalized experimental protocol for the analysis of an ACE inhibitor in a biological matrix (e.g., human plasma) using an internal standard is outlined below. This protocol is adaptable for various ACE inhibitors and internal standards.
Sample Preparation (Protein Precipitation)
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Spiking : To a 100 µL aliquot of the biological sample (e.g., human plasma) in a microcentrifuge tube, add a small volume (e.g., 10 µL) of the internal standard working solution (e.g., 100 ng/mL of this compound in methanol).
-
Precipitation : Add a protein precipitating agent, such as 400 µL of acetonitrile, to the sample.
-
Vortexing : Vortex the mixture for approximately 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at a controlled temperature (e.g., 4°C) to pellet the precipitated proteins.
-
Transfer : Carefully transfer the supernatant to a clean tube.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution : Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.
LC-MS/MS Analysis
-
Injection : Inject a small volume (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation : Separate the analyte and internal standard from other matrix components on a suitable analytical column (e.g., a C18 column). The mobile phase composition and gradient will depend on the specific ACE inhibitor being analyzed.
-
Mass Spectrometric Detection : Detect the analyte and internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for the analyte and internal standard should be optimized for maximum sensitivity and selectivity.
Visualizing the Mechanism and Workflow
To better understand the context of ACE inhibitor analysis, the following diagrams illustrate the Renin-Angiotensin-Aldosterone System (RAAS) and the general experimental workflow.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of ACE inhibitors.
Caption: General experimental workflow for ACE inhibitor analysis using an internal standard.
References
Trandolapril D5 for Bioanalytical Assays: A Comparative Guide to Linearity, Accuracy, and Precision
In the landscape of pharmacokinetic and bioequivalence studies, the precise and reliable quantification of drug candidates is paramount. For angiotensin-converting enzyme (ACE) inhibitors like Trandolapril, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the analytical method of choice due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of robust bioanalytical method development, ensuring the mitigation of matrix effects and variability during sample processing. This guide provides a comparative assessment of the analytical performance of Trandolapril D5 as an internal standard, juxtaposed with other internal standards used in Trandolapril bioanalysis.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, particularly deuterated analogs like this compound, are widely regarded as the gold standard in quantitative LC-MS/MS assays.[1] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they co-elute and experience similar ionization effects, thereby providing the most accurate compensation for analytical variability.[2][3] While specific performance data for this compound is not extensively published in publicly available literature, the principles of its use and expected performance are well-established. Deuterated standards typically lead to improved precision and accuracy in bioanalytical methods.[2]
Performance Comparison of Internal Standards for Trandolapril Analysis
While direct data for this compound is limited, several studies have validated LC-MS/MS methods for Trandolapril using other internal standards. The performance of these methods provides a benchmark for what can be expected when using a deuterated internal standard like this compound. The following tables summarize the linearity, accuracy, and precision data from various studies.
Table 1: Linearity of Trandolapril Quantification with Various Internal Standards
| Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Ramipril | 0.02 - 10 | Not Reported | [4] |
| Meloxicam | 0.005 - 0.5 | Not Reported | |
| Ledipasvir | 5 - 1500 | Not Reported | |
| Not Specified | 0.006 - 0.36 | > 0.9999 | |
| Not Specified | 25 - 150 | 0.998 |
Table 2: Accuracy of Trandolapril Quantification with Various Internal Standards
| Internal Standard | Concentration Level | Accuracy (%) | Reference |
| Ramipril | Not Specified | Acceptable | |
| Meloxicam | Not Specified | Acceptable (as per FDA guidelines) | |
| Ledipasvir | Not Specified | 93 - 104 | |
| Not Specified | Not Specified | 99.5 - 101.0 (Recovery) | |
| Not Specified | Not Specified | 99.7 (Recovery) | |
| Not Specified | 50%, 100%, 150% of standard | 98 - 102 (Recovery) |
Table 3: Precision of Trandolapril Quantification with Various Internal Standards
| Internal Standard | Precision Type | RSD (%) | Reference |
| Ramipril | Not Specified | Acceptable | |
| Meloxicam | Intra- and Inter-day | Acceptable (as per FDA guidelines) | |
| Ledipasvir | Intra- and Inter-day | 0.58 - 5.69 | |
| Not Specified | Intra-day | 0.45 | |
| Not Specified | Inter-day | 0.52 | |
| Not Specified | Intra-day | 1.26 | |
| Not Specified | Inter-day | 1.4 |
The data presented in these tables demonstrate that high levels of linearity, accuracy, and precision are achievable for Trandolapril quantification using various internal standards. It is anticipated that the use of this compound would yield results that are at least comparable, and likely superior, to these reported values due to its structural identity with the analyte.
Experimental Protocols
The following are generalized experimental protocols for the assessment of linearity, accuracy, and precision in a bioanalytical method for Trandolapril, based on common practices described in the cited literature.
Linearity Assessment
-
Preparation of Calibration Standards: A series of calibration standards are prepared by spiking blank biological matrix (e.g., human plasma) with known concentrations of Trandolapril. A constant concentration of the internal standard (e.g., this compound) is added to each standard.
-
Sample Preparation: The calibration standards are subjected to a sample extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte and internal standard from matrix components.
-
LC-MS/MS Analysis: The extracted samples are injected into an LC-MS/MS system. The peak area responses of Trandolapril and the internal standard are recorded.
-
Data Analysis: A calibration curve is constructed by plotting the peak area ratio (Trandolapril/Internal Standard) against the nominal concentration of Trandolapril. The linearity of the curve is assessed by calculating the correlation coefficient (r²), which should ideally be ≥ 0.99.
Accuracy and Precision Assessment
-
Preparation of Quality Control (QC) Samples: QC samples are prepared at a minimum of three concentration levels (low, medium, and high) within the calibration range, in the same biological matrix as the calibration standards.
-
Sample Analysis: Multiple replicates (typically n=5 or 6) of each QC concentration level are analyzed in a single analytical run (for intra-day precision and accuracy) and on different days (for inter-day precision and accuracy).
-
Data Analysis:
-
Accuracy: The mean concentration of the replicates at each level is calculated from the calibration curve and expressed as a percentage of the nominal concentration. The acceptance criterion is typically within ±15% of the nominal value (±20% for the lower limit of quantification, LLOQ).
-
Precision: The precision is expressed as the relative standard deviation (RSD) of the measured concentrations at each QC level. The acceptance criterion is typically an RSD of ≤15% (≤20% for the LLOQ).
-
Visualizing the Experimental Workflow and Biological Pathway
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for method validation and the biological pathway in which Trandolapril acts.
Caption: Experimental workflow for bioanalytical method validation.
Trandolapril exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway for blood pressure regulation.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for Trandolapril.
References
- 1. benchchem.com [benchchem.com]
- 2. texilajournal.com [texilajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative pharmacokinetic study of Trandolapril vs. enalapril using labeled standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of two widely prescribed angiotensin-converting enzyme (ACE) inhibitors: trandolapril and enalapril. The information presented is collated from various clinical studies to assist researchers and drug development professionals in understanding the key differences and similarities between these two prodrugs and their active metabolites.
Executive Summary
Both trandolapril and enalapril are inactive prodrugs that undergo biotransformation to their respective active diacid metabolites, trandolaprilat and enalaprilat. These active forms are responsible for the therapeutic effects of the drugs. While both drugs effectively inhibit ACE, they exhibit distinct pharmacokinetic properties that influence their clinical application and dosing regimens. Trandolapril is characterized by a longer half-life of its active metabolite, trandolaprilat, suggesting a more sustained ACE inhibition.
Comparative Pharmacokinetics
The pharmacokinetic parameters of trandolapril and enalapril, along with their active metabolites, are summarized below. These values represent data collated from various studies and may vary depending on the specific study population and design.
Trandolapril and Trandolaprilat
| Parameter | Trandolapril (Prodrug) | Trandolaprilat (Active Metabolite) |
| Time to Peak (Tmax) | ~0.5 - 1 hour[1][2] | ~4 - 6 hours[2][3][4] |
| Elimination Half-life (t½) | ~0.72 - 6 hours | ~10 - 24 hours (effective) |
| Protein Binding | ~80% | 65% to 94% (concentration-dependent) |
| Bioavailability | ~40% to 60% | - |
| Metabolism | Rapidly hydrolyzed in the liver to trandolaprilat | Minor metabolic pathways lead to inactive derivatives |
| Excretion | Primarily fecal (two-thirds) and renal (one-third) | Primarily renal |
Enalapril and Enalaprilat
| Parameter | Enalapril (Prodrug) | Enalaprilat (Active Metabolite) |
| Time to Peak (Tmax) | ~1 hour | ~2 - 4 hours |
| Elimination Half-life (t½) | ~1.3 hours | ~11 hours (effective accumulation) |
| Protein Binding | Not specified | <50% |
| Bioavailability | ~60% to 70% | Poorly absorbed orally |
| Metabolism | Hydrolyzed in the liver to enalaprilat | - |
| Excretion | Primarily renal | Primarily renal (>90%) |
Experimental Protocols
While the provided search results do not detail a specific head-to-head study using labeled standards for direct comparison, the general methodology for pharmacokinetic analysis of these compounds involves the following steps:
1. Study Design: A typical study would involve a randomized, crossover, or parallel-group design where healthy volunteers or patients receive single or multiple doses of trandolapril and enalapril.
2. Sample Collection: Blood samples are collected at predetermined time points before and after drug administration. Plasma is then separated for analysis.
3. Bioanalysis: Plasma concentrations of the parent drugs (trandolapril and enalapril) and their active metabolites (trandolaprilat and enalaprilat) are determined using a validated analytical method, most commonly High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Isotope-labeled internal standards are crucial for accurate quantification in such assays. For instance, a study mentioned the use of trimipramine-d₃ as an isotopic labeled internal standard for quantification.
4. Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, Area Under the Curve (AUC), and elimination half-life using non-compartmental or compartmental analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the renin-angiotensin-aldosterone system (RAAS) signaling pathway targeted by these ACE inhibitors and a typical experimental workflow for a comparative pharmacokinetic study.
RAAS signaling pathway and the site of action for ACE inhibitors.
References
- 1. Trandolapril: pharmacokinetics of single oral doses in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
Establishing the Limit of Detection and Quantification for Trandolapril using its Deuterated Analog as an Internal Standard
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for determining the limit of detection (LOD) and limit of quantification (LOQ) of Trandolapril, with a focus on the use of Trandolapril D5 as an internal standard. The data presented is compiled from various validated bioanalytical methods, offering researchers a valuable resource for selecting the most appropriate analytical strategy for their specific needs.
Quantitative Data Summary
The following table summarizes the reported limits of detection and quantification for Trandolapril using different analytical techniques and internal standards. The use of a deuterated internal standard, such as Trandolapril D6, in UPLC-MS/MS methods has been shown to achieve the highest sensitivity.
| Analytical Method | Matrix | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| UPLC-MS/MS | Rat Plasma | D6-Trandolapril | Not Reported | 10 pg/mL[1] |
| LC-MS/MS | Human Plasma | Ramipril | Not Reported | 20 pg/mL[2][3] |
| LC-MS/MS | Human Plasma | Not Specified | Not Reported | 2.0 ng/mL[4] |
| LC-MS/MS | Human Plasma | Not Specified | Not Reported | 0.100 ng/mL[5] |
| LC-MS/MS | Human Plasma | Not Specified | Not Reported | 0.05 ng/mL |
| UPLC-QToF-MS | Spiked Human Plasma | Not Specified | 0.018 µg/mL | Not Reported |
| HPLC-PDA | Bulk Drug | Not Specified | 0.0566 µg/mL | 0.1715 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of key experimental protocols cited in the literature for Trandolapril quantification.
1. UPLC-MS/MS Method with D6-Trandolapril Internal Standard
-
Sample Preparation (Liquid-Liquid Extraction):
-
Rat plasma samples were utilized.
-
D6-Trandolapril was used as the internal standard.
-
A liquid-liquid extraction procedure was performed to isolate Trandolapril and its internal standard.
-
-
Chromatography:
-
System: UPLC-MS/MS
-
Column: Symmetry C18 (150x4.6 mm, 3.5 µm)
-
Mobile Phase: Isocratic elution with a buffer containing 1mL of formic acid in 1L of water and acetonitrile in a ratio of 80:20.
-
Flow Rate: 1 mL/min
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI)
-
Mass Transitions (m/z):
-
Trandolapril: 430.25 → 201.48
-
D6-Trandolapril (IS): 436.28 → 340.52
-
-
2. LC-MS/MS Method with Ramipril Internal Standard
-
Sample Preparation (Solid-Phase Extraction):
-
Human plasma samples were used.
-
Ramipril was employed as the internal standard.
-
Analytes were extracted using solid-phase extraction.
-
-
Chromatography:
-
System: HPLC-MS/MS
-
Column: Reversed-phase column
-
Mobile Phase: Isocratic
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Mass Transitions (m/z):
-
Trandolapril: 429 → 168
-
Ramipril (IS): 415 → 166
-
-
3. HPLC-PDA Method for Bulk Drug Analysis
-
Sample Preparation:
-
The bulk drug was dissolved in the mobile phase.
-
-
Chromatography:
-
System: HPLC with Photodiode Array (PDA) detection
-
Column: Hypersil-Gold C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: 50% acetonitrile and 50% water (containing 0.025% triethylamine, pH 3.0 ± 0.1)
-
Flow Rate: Not Specified
-
Detection: 210 nm
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the determination of Trandolapril's limit of detection and quantification using a deuterated internal standard and LC-MS/MS analysis.
Caption: Workflow for LOD/LOQ determination of Trandolapril.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. axisclinicals.com [axisclinicals.com]
Comparative stability analysis of Trandolapril and Trandolapril D5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the chemical stability of Trandolapril and its deuterated analog, Trandolapril D5. While extensive experimental data is available for the stability of Trandolapril under various stress conditions, there is a notable absence of publicly available, direct comparative stability studies for this compound. Therefore, this guide will summarize the known stability profile of Trandolapril based on forced degradation studies and provide a theoretical stability comparison for this compound, grounded in the principles of the kinetic isotope effect.
Executive Summary
Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor susceptible to degradation under acidic, basic, and oxidative conditions.[1][2] The primary degradation pathways involve hydrolysis of its ester linkages. This compound, a deuterated version of Trandolapril, is theoretically expected to exhibit enhanced stability against degradation pathways where the cleavage of a carbon-hydrogen bond is the rate-determining step. This potential for increased stability is attributed to the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond requires more energy to break, thus slowing the rate of reaction.[3][4] This guide will delve into the experimental data for Trandolapril's stability and the theoretical basis for the anticipated enhanced stability of this compound.
Data Presentation: Stability of Trandolapril Under Forced Degradation
The stability of Trandolapril has been assessed through various forced degradation studies, which intentionally expose the drug to harsh conditions to identify potential degradation products and pathways. The following table summarizes the quantitative data from these studies.
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Key Degradation Products | Reference |
| Acid Hydrolysis | 0.01N HCl | 15 min | 50°C | ~13.2% | Products at RRTs 0.31, 0.39, 1.11 | [5] |
| Acid Hydrolysis | 0.1M HCl | - | 80°C | Significant Degradation | - | |
| Base Hydrolysis | 0.01N NaOH | 30 min | 50°C | ~13.2% | Products at RRTs 0.31, 0.39, 1.11 | |
| Base Hydrolysis | 0.1M NaOH | - | 80°C | Higher degradation than acidic conditions | Trandolapril Isopropyl Ester Analog, Trandolapril Diketopiperazine | |
| Oxidative Stress | 1% H₂O₂ | 2 h | 50°C | Major Degradation | Products at RRTs 0.39, 1.10, 2.51 | |
| Oxidative Stress | H₂O₂ | - | Room Temp | 6 different oxidative products | - | |
| Thermal Degradation | - | - | - | Stable | - | |
| Photolytic Degradation | Sunlight, UV light | - | - | Stable | - |
RRT = Relative Retention Time
Theoretical Stability of this compound: The Kinetic Isotope Effect
The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the rate of chemical reactions. This phenomenon, known as the kinetic isotope effect (KIE), is particularly relevant for drug stability. The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is part of the rate-determining step of the degradation pathway.
For this compound, the deuterium atoms are located on the phenyl ring of the phenylethyl group. While the primary degradation pathways for Trandolapril are hydrolytic, involving the cleavage of ester bonds, the potential for oxidative degradation of the phenyl ring also exists. If the oxidation of the phenyl ring is a degradation pathway, and the cleavage of a C-H bond on this ring is the rate-limiting step, then this compound would be expected to exhibit greater stability against this specific degradation route.
However, for hydrolytic degradation, where the C-H bonds on the phenyl ring are not directly involved, a significant kinetic isotope effect on stability is not expected. Therefore, the overall stability enhancement of this compound will depend on the relative contribution of different degradation pathways under specific storage and physiological conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the stability analysis of Trandolapril. These protocols would be applicable for a direct comparative study of Trandolapril and this compound.
Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent drug from its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., Xterra RP18, 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient mixture of a buffer (e.g., pH 3.0, 10mM Na₂HPO₄) and acetonitrile.
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 210 nm.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
Forced degradation studies are conducted to accelerate the degradation of the drug substance under various stress conditions.
-
Acid Hydrolysis: The drug substance is dissolved in a solution of 0.01N to 0.1N hydrochloric acid and heated (e.g., at 50°C to 80°C) for a specified period. The resulting solution is then neutralized and analyzed by the stability-indicating HPLC method.
-
Base Hydrolysis: The drug substance is dissolved in a solution of 0.01N to 0.1N sodium hydroxide and heated (e.g., at 50°C to 80°C) for a specified period. The solution is then neutralized and analyzed.
-
Oxidative Degradation: The drug substance is exposed to a solution of hydrogen peroxide (e.g., 1% to 3%) at a controlled temperature (e.g., 50°C) for a defined time before analysis.
-
Thermal Degradation: The solid drug substance is subjected to high temperatures to assess its thermal stability.
-
Photostability: The drug substance is exposed to UV and visible light to determine its sensitivity to light.
Mandatory Visualizations
Experimental Workflow for Comparative Stability Analysis
Caption: Experimental workflow for the comparative stability analysis of Trandolapril and this compound.
Chemical Structures of Trandolapril and this compound
Caption: Chemical structures of Trandolapril and this compound, highlighting the deuterated positions.
Conclusion
Based on available data, Trandolapril is susceptible to degradation primarily through hydrolysis under both acidic and basic conditions, as well as to oxidative stress. It is stable under thermal and photolytic conditions. While direct experimental evidence is lacking for this compound, the principles of the kinetic isotope effect suggest a potential for enhanced stability. Specifically, if oxidative degradation involving the cleavage of a C-H bond on the phenyl ring is a significant degradation pathway, this compound is likely to be more stable than its non-deuterated counterpart. However, its stability against hydrolytic degradation is expected to be comparable to that of Trandolapril.
To definitively determine the comparative stability, a head-to-head forced degradation study employing a validated stability-indicating HPLC method is required. The experimental protocols outlined in this guide provide a framework for conducting such a study. For researchers and drug development professionals, understanding the potential for enhanced stability through deuteration can be a valuable strategy in the design of more robust drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Studies on Trandolapril and Development of a Stability-indicating related Substances High Performance Liquid Chromatography Method in Presence of its Degradation Compounds | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 5. tsijournals.com [tsijournals.com]
The Gold Standard in Bioanalysis: Evaluating the Performance of Trandolapril D5 Across Biological Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological samples is paramount. In the bioanalysis of the angiotensin-converting enzyme (ACE) inhibitor trandolapril, the choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison of Trandolapril D5, a deuterium-labeled internal standard, with other commonly used internal standards, supported by a review of established analytical methodologies.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). Their physicochemical properties are nearly identical to the analyte of interest, ensuring they co-elute and experience similar ionization effects, thereby effectively compensating for matrix effects and variability in sample processing.
While specific public data directly comparing the performance of this compound against other internal standards in various biological matrices is limited, the principles of bioanalytical method validation and the known advantages of SIL internal standards provide a strong basis for its superior performance. This guide will synthesize information from existing validated methods for trandolapril to highlight the expected performance characteristics of this compound.
Performance Comparison: this compound vs. Alternative Internal Standards
The selection of an internal standard is a crucial step in the development of robust bioanalytical methods. The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection.
| Internal Standard Type | Analyte | Key Advantages | Potential Disadvantages |
| Stable Isotope-Labeled (e.g., this compound) | Trandolapril | - Co-elutes with the analyte, providing the best compensation for matrix effects. - Similar extraction recovery to the analyte. - High accuracy and precision. | - Higher cost of synthesis. - Potential for isotopic interference if not adequately resolved. |
| Structural Analog (e.g., Ramipril) | Trandolapril | - More readily available and cost-effective than SIL standards. | - May have different extraction recovery and chromatographic behavior. - May not fully compensate for matrix effects, potentially leading to reduced accuracy and precision.[1] |
| Unrelated Compound (e.g., Ledipasvir, Meloxicam) | Trandolapril | - Readily available. | - Significant differences in physicochemical properties. - Poor compensation for matrix effects and extraction variability. - Higher risk of inaccurate and imprecise results. |
Experimental Protocols
While a specific protocol for a method validated with this compound is not publicly available, a standard LC-MS/MS method for the determination of trandolapril in human plasma can be adapted. The following is a representative experimental protocol based on established methods.[1]
Bioanalytical Method for Trandolapril in Human Plasma by LC-MS/MS
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 500 µL of human plasma, add 50 µL of internal standard working solution (this compound in methanol).
-
Vortex mix for 30 seconds.
-
Load the mixture onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Trandolapril: m/z 431.2 → 234.1
-
This compound: m/z 436.2 → 239.1 (projected)
-
-
Source Parameters: Optimized for maximum signal intensity.
-
Data Presentation: Expected Performance of this compound
Based on typical validation parameters for LC-MS/MS methods utilizing stable isotope-labeled internal standards, the following table summarizes the expected performance of a method using this compound for the analysis of trandolapril in human plasma.
| Validation Parameter | Expected Performance with this compound |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Recovery (%) | Consistent and reproducible |
| Matrix Effect | Minimal to none |
Visualizing the Workflow
To illustrate the logical flow of a bioanalytical method development and validation process incorporating this compound, the following diagrams are provided.
Caption: Bioanalytical Method Workflow.
Caption: Analyte and Internal Standard Relationship.
References
Safety Operating Guide
Safe Disposal of Trandolapril D5: A Guide for Laboratory Professionals
The proper disposal of Trandolapril D5, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Trandolapril, is crucial for maintaining laboratory safety and ensuring environmental protection. As a hazardous substance, this compound requires a disposal protocol that adheres to specific regulatory guidelines for pharmaceutical waste. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.
Hazard Identification and Safety Precautions
Trandolapril is classified as a hazardous substance.[1] Safety Data Sheets (SDS) for Trandolapril indicate that it may cause sensitization by inhalation or skin contact.[2] Exposure can occur through skin contact, eye contact, ingestion, and inhalation.[2] It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1]
Key Safety Information:
| Hazard Category | Description |
| Health Hazards | Suspected of damaging fertility or the unborn child. May cause damage to organs through prolonged or repeated exposure. Harmful if in contact with skin or if inhaled. |
| Physical Hazards | Combustible solid which burns but propagates flame with difficulty. |
| Environmental Hazards | May produce adverse environmental effects. Do not allow to enter sewers, surface, or ground water. |
Step-by-Step Disposal Procedure
The disposal of this compound must comply with federal, state, and local regulations for hazardous pharmaceutical waste. The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies regulating pharmaceutical waste.
Disposal Workflow:
Figure 1. Workflow for the proper disposal of this compound.
-
Segregate Waste: Do not mix this compound waste with non-hazardous laboratory trash. It should be collected in a designated, properly labeled hazardous waste container.
-
Package Securely: Place the waste in a suitable, closed container to prevent leakage or spillage. For solid waste, use a sealable plastic bag or a robust container.
-
Label Clearly: The waste container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound."
-
Store Appropriately: Store the sealed and labeled container in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.
-
Arrange for Licensed Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Hazardous pharmaceutical waste is typically incinerated at a permitted treatment facility.
Important Considerations:
-
Do Not Flush: Never dispose of this compound down the drain or toilet. This can lead to the contamination of water supplies.
-
Avoid Household Trash: Disposal in the household trash is not recommended for hazardous pharmaceuticals in a laboratory setting. While the FDA provides guidelines for household disposal of some medicines, these are not appropriate for a research environment generating hazardous waste.
-
Consult Local Regulations: State and local regulations for pharmaceutical waste disposal may be more stringent than federal laws. Always consult your local authorities or your institution's EHS office for specific requirements.
Regulatory Framework
The primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA. This act outlines the proper management of hazardous waste from its generation to its final disposal.
Key Regulatory Agencies and Their Roles:
| Agency | Role in Pharmaceutical Waste Disposal |
| Environmental Protection Agency (EPA) | Sets guidelines for the management and disposal of hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA). |
| Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances. |
| State Environmental Agencies | May have more stringent regulations for pharmaceutical waste disposal than federal laws. |
Logical Relationship of Disposal Guidelines:
Figure 2. Hierarchy of regulations governing this compound disposal.
By adhering to these procedures and regulatory frameworks, laboratories can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
